molecular formula C13H18O4 B3430297 Butyl 2-(4-hydroxyphenoxy)propanoate CAS No. 81947-94-6

Butyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B3430297
CAS No.: 81947-94-6
M. Wt: 238.28 g/mol
InChI Key: MPNXVFDGEQKYAY-UHFFFAOYSA-N
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Description

Butyl 2-(4-hydroxyphenoxy)propanoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound Butyl 2-(4-hydroxyphenoxy)propanoate is 238.12050905 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butyl 2-(4-hydroxyphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-(4-hydroxyphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-(4-hydroxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNXVFDGEQKYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of (R)-butyl 2-(4-hydroxyphenoxy)propionate

Author: BenchChem Technical Support Team. Date: February 2026

CAS RN: 87129-32-6 Document Type: Technical Monograph Version: 2.0 (Scientific Release)

Executive Summary

(R)-Butyl 2-(4-hydroxyphenoxy)propionate is a high-value chiral intermediate primarily utilized in the synthesis of aryloxyphenoxypropionate herbicides ("fops"), most notably Cyhalofop-butyl . Its structural significance lies in the preservation of the (R)-configuration at the propionate


-carbon, which is the pharmacophore responsible for inhibiting acetyl-CoA carboxylase (ACCase) in target grass weeds.

This guide details the structural properties, industrial synthesis via stereoselective esterification, and critical quality attributes (CQAs) required for downstream coupling reactions.

Structural Characterization & Stereochemistry

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Butyl (2R)-2-(4-hydroxyphenoxy)propanoate

  • Common Name: (R)-Hydroxyphenoxypropionic acid butyl ester[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 238.28 g/mol [1]

  • Physical State: Viscous Oil / Low-melting solid (dependent on purity)

Stereochemical Logic

The bioactivity of the final herbicide depends strictly on the (R)-enantiomer. The synthesis strategy must avoid racemization at the chiral center.

  • Chiral Center: C2 of the propionate moiety.

  • Configuration: (R)

  • Optical Rotation:

    
     (neat).[2]
    
Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the strategic "coupling point" at the phenolic hydroxyl group.

ChemicalStructure Figure 1: Functional Group Architecture of (R)-Butyl 2-(4-hydroxyphenoxy)propionate Phenol Phenolic -OH (Nucleophilic Site) Ring 1,4-Phenylene Ring (Hydrophobic Core) Phenol->Ring Attached at C4 ChiralCenter Chiral Center (C2) (R)-Configuration Ring->ChiralCenter Ether Linkage (O-C) Ester Butyl Ester (Lipophilic Tail) ChiralCenter->Ester Carbonyl Link

Synthetic Routes & Process Chemistry

The industrial production of (R)-butyl 2-(4-hydroxyphenoxy)propionate generally follows a convergent pathway. The most robust method involves the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), which is itself derived from hydroquinone and (S)-2-chloropropionic acid (via Walden inversion).

Synthesis Workflow (Graphviz)

SynthesisPathway Figure 2: Industrial Synthesis via (R)-HPOPA Intermediate Hydroquinone Hydroquinone Inversion Step 1: SN2 Substitution (Walden Inversion) Hydroquinone->Inversion S_CPA (S)-2-Chloropropionic Acid (Chiral Source) S_CPA->Inversion R_HPOPA (R)-HPOPA (Acid) Solid, mp 145°C Inversion->R_HPOPA Retention of high ee% Esterification Step 2: Esterification (H2SO4 / Toluene) R_HPOPA->Esterification Butanol n-Butanol Butanol->Esterification Product (R)-Butyl 2-(4-hydroxyphenoxy)propionate (Target Molecule) Esterification->Product -H2O (Azeotropic Removal)

Detailed Protocol: Azeotropic Esterification

This protocol describes the conversion of (R)-HPOPA to its butyl ester. This step is critical because it must proceed without racemization.

Reagents:

  • (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA): 1.0 eq

  • n-Butanol: 3.0 - 5.0 eq (Excess acts as solvent/reactant)

  • Toluene: Solvent carrier for water removal (optional if butanol is used as entrainer)

  • Sulfuric Acid (

    
    ) or p-TSA: 0.05 eq (Catalyst)
    

Step-by-Step Methodology:

  • Charging: Into a glass-lined reactor equipped with a Dean-Stark trap, charge (R)-HPOPA and n-Butanol.

  • Catalysis: Add concentrated

    
     dropwise while stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ). The reaction is driven by the removal of water via the Dean-Stark apparatus.
    
  • Monitoring: Monitor by HPLC until HPOPA content is

    
    .
    
  • Work-up:

    • Cool to

      
      .
      
    • Wash with water (twice) to remove catalyst and excess acid.

    • Wash with 5%

      
       to neutralize trace acidity.
      
  • Isolation: Distill off excess n-butanol/toluene under reduced pressure.

  • Result: The product is obtained as a viscous, pale yellow oil.

Process Insight: The use of a strong acid catalyst at high temperature poses a risk of racemization via enolization. However, the ether oxygen at the


-position destabilizes the enol/enolate intermediate relative to a simple ketone, making the chiral center reasonably robust under standard esterification conditions.

Analytical Profiling & QC Standards

For use in pharmaceutical or agrochemical synthesis, the purity specifications are stringent.

Physicochemical Properties Table
PropertyValue / Description
CAS Number 87129-32-6
Appearance Clear to pale yellow viscous oil
Boiling Point

(decomposes before boiling at atm)
Solubility Soluble in Toluene, Methanol, Ethyl Acetate; Insoluble in Water
Chiral Purity (ee%)

(Critical Parameter)
Chemical Purity

(HPLC)
Spectroscopic Identification (Expected Data)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.7–6.8 (m, 4H, Aromatic AA'BB' system).
      
    • 
       4.65 (q, 
      
      
      
      , 1H,
      
      
      ). Diagnostic for chiral center.
    • 
       4.12 (t, 
      
      
      
      , 2H,
      
      
      ).
    • 
       1.60 (d, 
      
      
      
      , 3H,
      
      
      ).
    • 
       1.55 (m, 2H, Butyl 
      
      
      
      ).
    • 
       1.35 (m, 2H, Butyl 
      
      
      
      ).
    • 
       0.92 (t, 3H, Butyl 
      
      
      
      ).
    • Note: The phenolic -OH usually appears as a broad singlet around 5.0-6.0 ppm depending on concentration and solvent.

HPLC Method for Enantiomeric Excess

To distinguish the (R) and (S) enantiomers, a chiral stationary phase is required.

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol absorption).

Applications & Downstream Logic

The primary utility of this molecule is as the nucleophilic coupling partner in


 reactions.

Case Study: Cyhalofop-butyl Synthesis The (R)-butyl 2-(4-hydroxyphenoxy)propionate reacts with 3,4-difluorobenzonitrile in the presence of a base (e.g.,


) in a polar aprotic solvent (DMF or DMSO).
  • Mechanism: The phenolic oxygen attacks the 4-position of the benzonitrile ring, displacing the fluoride ion.

  • Selectivity: The 4-fluoro position is more electrophilic than the 3-fluoro due to the para-cyano electron-withdrawing effect.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Butyl 2-(4-methoxyphenoxy)propanoate (Structural Analog Data). Retrieved from [Link]

  • Google Patents. (1986). EP0192849B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.[2] Retrieved from

Sources

Synthesis intermediates for aryloxyphenoxypropionate herbicides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis Intermediates for Aryloxyphenoxypropionate Herbicides

Authored by: Gemini, Senior Application Scientist

Introduction

Aryloxyphenoxypropionate (APP) herbicides, commonly known as "fops," represent a critical class of agrochemicals for the selective control of grass weeds in broadleaf crops.[1] Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a pivotal enzyme in the fatty acid biosynthesis pathway within the chloroplasts of susceptible monocotyledonous plants.[2][3] This targeted inhibition disrupts lipid formation, leading to membrane structure failure and eventual plant death.[2][4]

The commercial success of APP herbicides like Quizalofop-P-ethyl, Haloxyfop-P-methyl, and Fenoxaprop-P-ethyl stems from their high efficiency, excellent crop safety, and low toxicity.[2][3] The synthesis of these complex molecules relies on the strategic assembly of three core building blocks: a substituted aryl or heteroaryl moiety, a central phenoxy group (typically derived from hydroquinone), and a chiral propionate side chain.[1] The herbicidal efficacy is almost exclusively found in the (R)-enantiomer of the propionic acid moiety, making stereoselective synthesis a paramount consideration in industrial production.[5][6]

This technical guide provides a comprehensive exploration of the key synthesis intermediates and the underlying chemical principles governing their assembly. We will delve into the mechanistic details of pivotal reactions, present detailed experimental protocols for the synthesis of core intermediates, and offer insights into the causality behind common experimental choices, providing a robust resource for researchers and chemists in the agrochemical and fine chemical industries.

Core Intermediates: The Molecular Scaffolding

The molecular architecture of APP herbicides is constructed from a few highly versatile and strategically important intermediates. Mastering the synthesis of these core structures is fundamental to the production of the final active ingredients.

The Chiral Propionate Core: (R)-2-(4-Hydroxyphenoxy)propionic Acid (HPPA)

(R)-2-(4-Hydroxyphenoxy)propionic acid (often abbreviated as HPPA or DHPPA) is arguably the most critical chiral intermediate in the synthesis of numerous APP herbicides, including Haloxyfop and Clodinafop-propargyl.[1][7] Its synthesis must be highly stereocontrolled to ensure the final product's herbicidal activity.

Several synthetic routes have been established:

  • From Chiral Precursors: A common and efficient method starts with readily available chiral building blocks like L-lactic acid or its derivatives. For example, L-lactic acid can be esterified and then converted to a derivative with a good leaving group, such as (S)-(-)-p-toluenesulfonyl ethyl lactate, which can then be coupled with hydroquinone.[8][9] Alternatively, (S)-2-chloropropionic acid can be condensed with hydroquinone.[10]

  • Hydrolysis of Esters: HPPA can be synthesized via the hydrolysis of its corresponding esters, such as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, typically using a base like sodium hydroxide.[11][12]

  • Alkylation of Hydroquinone: Direct alkylation of hydroquinone with a suitable chiral propionate derivative, like ethyl lactate, is also a viable method.[13]

The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is common in these coupling reactions, as they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), thereby increasing the nucleophilicity of the phenoxide anion.[5]

The Heteroaromatic Phenol Moiety

The diversity of the APP herbicide class is largely derived from the varied heteroaromatic systems attached to the central phenoxy group. The synthesis of these intermediates typically involves a nucleophilic aromatic substitution (SNA_r_) reaction where a poly-halogenated heteroaromatic compound reacts with hydroquinone.

HerbicideKey Heteroaromatic Phenol IntermediatePrecursors
Quizalofop-P-ethyl 6-chloro-2-(4-hydroxyphenoxy)quinoxaline2,6-dichloroquinoxaline & Hydroquinone
Propaquizafop 4-[(6-chloro-2-quinoxalinyl)oxy]phenol2,6-dichloroquinoxaline & Hydroquinone
Haloxyfop-P-methyl 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine2,3-dichloro-5-(trifluoromethyl)pyridine & Hydroquinone

The reaction to form these intermediates is a classic example of SNA_r_, where the electron-deficient nature of the heteroaromatic ring facilitates attack by the nucleophilic hydroquinone.[8][10][14] The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the hydroquinone, forming the more potent phenoxide nucleophile.[8]

Key Synthetic Strategies and Mechanisms

The assembly of APP herbicides and their intermediates relies on a few powerful and well-established reaction classes in organic chemistry. Understanding these mechanisms is crucial for process optimization and troubleshooting.

Nucleophilic Aromatic Substitution (SNA_r_)

The SNA_r_ mechanism is fundamental to the synthesis of APP herbicides, particularly for the formation of the ether linkage between the heteroaromatic ring and the phenoxy group.[8][15] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNA_r_ occurs on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) or heteroatoms (like nitrogen in pyridine or quinoxaline).[16][17]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (e.g., a phenoxide) attacks the electron-deficient carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[17][18] The negative charge of this complex is delocalized onto the EWGs or heteroatoms, which is why they must be positioned ortho or para to the reaction site for activation.[18]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants Activated Aryl Halide (e.g., 2,6-dichloroquinoxaline) + Nucleophile (e.g., Hydroquinone anion) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) Reactants->Meisenheimer Addition (Slow) Products Substituted Product (e.g., Heteroaromatic Phenol) + Leaving Group (Cl⁻) Meisenheimer->Products Elimination (Fast)

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[19][20] While SNA_r_ is often preferred for activated heteroaromatic systems, the Ullmann reaction provides a powerful alternative, especially for less activated aryl halides.[21][22]

Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures (>200 °C).[21] However, modern variations use soluble copper catalysts, often with ligands like diamines or picolinic acid, allowing the reaction to proceed under milder conditions.[19][21] The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[19]

Phase Transfer Catalysis (PTC)

In many industrial syntheses for APP intermediates, the reactants exist in separate, immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of the substrate). Phase Transfer Catalysis (PTC) is a technique used to overcome this immiscibility.[23][24] A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium iodide), transports an anion (e.g., hydroxide or phenoxide) from the aqueous phase into the organic phase.[25][26] In the organic phase, the "naked" anion is highly reactive, leading to faster reaction rates, milder conditions, and often higher yields, representing a greener and more efficient synthetic approach.[23][27]

Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of APP herbicide intermediates. They are derived from established literature and patent procedures.

Protocol 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline[8]

This protocol describes the nucleophilic aromatic substitution of 2,6-dichloroquinoxaline with hydroquinone to form a key intermediate for Quizalofop-P-ethyl.

Materials:

  • 2,6-dichloroquinoxaline

  • Hydroquinone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,6-dichloroquinoxaline (1.0 eq) and hydroquinone (1.1 eq).

  • Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of dichloroquinoxaline).

  • Begin stirring and add anhydrous potassium carbonate (1.5 eq) portion-wise to the mixture. The K₂CO₃ acts as the base to deprotonate hydroquinone.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring. This will precipitate the crude product.

  • Filter the solid precipitate, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield pure 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

Synthesis_Workflow cluster_route1 Route A: 'First Etherification' cluster_route2 Route B: 'Post-Etherification' A1 Heteroaryl Dihalide (e.g., 2,3-dichloro-5-trifluoromethylpyridine) A3 Heteroaromatic Phenol Intermediate (e.g., 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine) A1->A3 A2 Hydroquinone A2->A3 SNA_r_ / Ullmann Final_Product Final APP Herbicide (e.g., Haloxyfop-P-methyl) A3->Final_Product Coupling A4 Chiral Propionate (e.g., (L)-2-methylsulfonyloxy methyl propionate) A4->Final_Product B1 Hydroquinone B3 (R)-2-(4-Hydroxyphenoxy)propionic Acid (HPPA) B1->B3 B2 Chiral Propionate Precursor (e.g., (S)-2-chloropropionic acid) B2->B3 Coupling B3->Final_Product SNA_r_ / Ullmann B4 Heteroaryl Dihalide B4->Final_Product

Protocol 2: Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid (HPPA)[7]

This protocol describes a general method for preparing the key chiral intermediate HPPA via an alkylation reaction.

Materials:

  • p-Chlorophenol (or other suitable substituted phenol)

  • S-2-hydroxypropionic acid (L-lactic acid)

  • Aniline (or other high-boiling amine solvent/base)

  • 30% Sodium Hydroxide (NaOH) solution

  • 31% Hydrochloric Acid (HCl)

Procedure:

  • In a reaction flask under a nitrogen atmosphere, combine p-chlorophenol (1.0 eq), S-2-hydroxypropionic acid (1.0 eq), and aniline (used as both solvent and base, ~8.0 eq).

  • Heat the mixture to 50-70 °C and maintain for 4-6 hours. The reaction involves the displacement of the chloro group by the lactate, with aniline acting as an acid scavenger.

  • Monitor the conversion of the starting material by HPLC.

  • Upon completion, cool the reaction mixture. In a closed system, add 30% NaOH solution to adjust the pH to ≥ 8. This deprotonates the carboxylic acid and allows for separation from the aniline.

  • Stir for 30 minutes, then allow the layers to separate. Collect the lower aqueous layer containing the sodium salt of the product.

  • Cool the aqueous layer to below 10 °C and slowly add 31% HCl to acidify the solution to a pH < 1. This will precipitate the HPPA product.

  • Filter the resulting white crystalline solid.

  • Recrystallize the crude product from water to obtain pure R-(+)-2-(4-hydroxyphenoxy)propionic acid. The yield is typically high (>95%) with excellent purity (>99%).[7]

Protocol 3: Final Coupling Step - Synthesis of Quizalofop-P-ethyl[9][28]

This protocol details the final etherification step to produce the active herbicide from its core intermediates.

Materials:

  • 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (from Protocol 1)

  • (S)-(-)-p-toluenesulfonyl ethyl lactate (Ethyl S(-)-tosyllactate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Cyclohexanone (or other suitable polar aprotic solvent)

Procedure:

  • Charge a reactor with 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).

  • Add cyclohexanone as the solvent and begin stirring under a nitrogen atmosphere.

  • Add (S)-(-)-p-toluenesulfonyl ethyl lactate (1.1-1.2 eq) to the mixture. The tosylate is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.

  • Heat the reaction mixture to reflux (approx. 150-155 °C) for 8-12 hours, monitoring by TLC or HPLC.

  • After the reaction is complete, cool the mixture and filter to remove the inorganic salts (K₂CO₃, KCl, potassium tosylate).

  • The filtrate, containing the product in cyclohexanone, is typically washed with water to remove any remaining salts.

  • The organic solvent is removed under reduced pressure (vacuum distillation) to yield the crude Quizalofop-P-ethyl.

  • The final product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>97%) and a high content of the active R-enantiomer (>94%).

HPPA_Synthesis start1 Hydroquinone reaction Williamson Ether Synthesis (Nucleophilic Substitution) start1->reaction start2 (S)-2-Chloropropionic Acid start2->reaction base Base (e.g., NaOH, K₂CO₃) base->reaction solvent Solvent (e.g., DMSO) solvent->reaction workup Aqueous Workup & Acidification (HCl) reaction->workup Forms sodium salt intermediate product (R)-2-(4-Hydroxyphenoxy)propionic Acid (HPPA) workup->product Precipitation

Conclusion

The synthesis of aryloxyphenoxypropionate herbicides is a mature and sophisticated field of industrial chemistry, hinging on the efficient and stereoselective preparation of key intermediates. The core building blocks—a chiral propionic acid derivative like HPPA and a heteroaromatic phenol—are assembled through powerful synthetic reactions, predominantly nucleophilic aromatic substitution and Ullmann-type couplings. An understanding of the underlying mechanisms, the role of reagents and solvents, and the importance of stereochemistry is essential for developing robust, scalable, and economically viable manufacturing processes. As the demand for more effective and environmentally benign agrochemicals continues, innovation in the synthesis of these pivotal intermediates, particularly through the application of greener methodologies like phase transfer catalysis, will remain a key focus for researchers in the field.

References

Sources

A Technical Guide to Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a chiral organic compound of significant interest within the chemical and pharmaceutical industries. As a derivative of phenoxypropionic acid, its stereospecific structure makes it a valuable intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals where enantiomeric purity is critical for biological activity and safety. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via Fischer-Speier esterification, and an overview of its primary applications. The content is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this key building block.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate are summarized below. These properties are essential for its handling, characterization, and application in further synthetic endeavors.

PropertyValueSource(s)
Chemical Name Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate[1][2][3]
CAS Number 87129-32-6[1][2][3][4]
Molecular Formula C₁₃H₁₈O₄[1][3][4]
Molecular Weight 238.28 g/mol [1]
Appearance White or off-white powder; Shallow brown liquid[1][3][4]
Melting Point 45-55 °C[1]
Boiling Point 356 °C[3]
Density 1.109 g/cm³[3]
Flash Point 130 °C[3]
Purity ≥98.0% (Assay by HPLC)[1][3][4]
Optical Purity ≥99.0%[1][4]

Synthesis and Mechanistic Insights

The most common and industrially viable method for preparing Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is through the acid-catalyzed esterification of its corresponding carboxylic acid with n-butanol.

Principle of Synthesis: Fischer-Speier Esterification

This synthesis is a classic example of the Fischer-Speier esterification mechanism. The reaction involves the protonation of the carbonyl oxygen of (R)-2-(4-hydroxyphenoxy)propionic acid by a strong acid catalyst, typically concentrated sulfuric acid.[2] This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of n-butanol. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable ester product.

From a process chemistry perspective, the reaction is governed by equilibrium. To achieve a high yield, the equilibrium must be shifted toward the products. This is accomplished by two key strategies within the protocol:

  • Use of Excess Reagent: An excess of n-butanol is used to increase the concentration of one of the reactants, driving the reaction forward according to Le Châtelier's principle.[2]

  • Removal of Water: As the reaction proceeds, elevating the temperature allows for the azeotropic removal of water with the toluene solvent, which effectively removes a product from the system and prevents the reverse hydrolysis reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.[2]

Reagents and Equipment:

  • (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol equivalent)

  • n-Butanol (1.5 mol equivalent)[2]

  • Concentrated Sulfuric Acid (catalytic amount)[2]

  • Toluene (as solvent)[2]

  • 1500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or equivalent distillation setup

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the four-necked flask, add toluene (600 mL), (R)-2-(4-hydroxyphenoxy)propionic acid (367.6 g, 2.0 mol), n-butanol (224.2 g, 3.0 mol), and concentrated sulfuric acid (36.8 g).[2]

  • Initial Heating: Begin stirring the mixture and heat the flask to a temperature of 85-90 °C. Maintain this temperature for approximately 4 hours.[2]

  • Water Removal and Reaction Completion: Increase the temperature to 105-108 °C to initiate the distillation of the toluene-water azeotrope, thereby removing water from the reaction. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) analysis of sampled aliquots. The reaction is considered complete when the concentration of the starting carboxylic acid is less than 0.3%.[2]

  • Workup and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully add 150 mL of water to the flask and transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Remove the aqueous layer.[2]

  • Purification: Wash the organic layer again with 100 mL of water.[2]

  • Isolation: Transfer the washed organic layer to a round-bottom flask and remove the toluene and any excess n-butanol under reduced pressure using a rotary evaporator. The final product is obtained as an oil.[2] A typical yield for this process is approximately 99.2%, with a chemical purity of 99.1% and an optical purity of 99.4%.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Purification cluster_product Final Product & Analysis Reactants 1. (R)-2-(4-hydroxyphenoxy)propionic acid 2. n-Butanol (Excess) 3. H₂SO₄ (Catalyst) 4. Toluene (Solvent) Reaction Esterification Reaction - Heat to 85-90°C (4h) - Heat to 105-108°C - Remove H₂O via azeotrope Reactants->Reaction Charge Reactor Workup Aqueous Workup - Cool to RT - Wash with H₂O (x2) - Separate Layers Reaction->Workup Cool & Quench Isolation Solvent Removal - Rotary Evaporation (Desolvation) Workup->Isolation Purify Product Butyl (R)-(+)-2- (4-hydroxyphenoxy)propanoate Isolation->Product Analysis QC Analysis (HPLC) Product->Analysis Purity & Identity Check

Caption: Workflow for the synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

Applications in Research and Development

The primary utility of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate lies in its role as a chiral building block. Chirality is a critical feature in modern chemistry, as the biological effects of enantiomers can differ dramatically. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.

This compound serves as a key intermediate in the synthesis of:

  • Pharmaceuticals: It is used in the development of various active pharmaceutical ingredients (APIs).[1] The phenoxypropionate scaffold is a known structural motif in certain classes of drugs.

  • Agrochemicals: Its most prominent application is in the synthesis of chiral herbicides.[4] Many modern herbicides are optically active phenoxypropionic acid derivatives, which are effective at lower application rates and have a better environmental profile compared to their racemic counterparts.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

  • Handling: Work should be conducted in a well-ventilated area or fume hood.[5] Personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, is mandatory to avoid skin and eye contact.[5] Measures should be taken to avoid the formation of dust if handling the solid form.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3] An inert atmosphere is recommended for long-term storage to maintain purity.[6]

  • First-Aid Measures: In case of inhalation, move the individual to fresh air.[5] If contact with skin or eyes occurs, flush immediately with copious amounts of water.[5] Seek medical attention if irritation persists.

Conclusion

Butyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a well-characterized chiral intermediate with defined physicochemical properties. Its synthesis via Fischer esterification is an efficient and high-yielding process amenable to industrial scale-up. The high enantiomeric purity of this compound makes it an indispensable building block in the production of advanced, stereospecific herbicides and pharmaceuticals, underscoring its importance in modern chemical synthesis and development.

References

  • Theorem Chemical. (n.d.). Butyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate CAS 87129-32-6. Retrieved from [Link]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]

Sources

Industrial Applications of 2-(4-Hydroxyphenoxy)propionic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-(4-Hydroxyphenoxy)propionic acid (HPPA) and its esters represent a critical class of chiral scaffolds in the fine chemical industry. While their dominant volume application lies in the synthesis of aryloxyphenoxypropionate herbicides (the "Fops"), their structural versatility makes them invaluable in pharmaceutical process development, particularly for metabolic regulators (fibrates) and PPAR agonists.

This guide moves beyond basic descriptions to analyze the stereochemical engineering required to produce the biologically active (R)-isomers. It provides validated protocols for chiral synthesis, mechanistic insights into Acetyl-CoA Carboxylase (ACCase) inhibition, and analytical standards for enantiomeric excess (ee) determination.

Chemical Architecture & Stereochemistry

The industrial utility of HPPA esters hinges on the stereocenter at the propionic acid moiety.

  • The Chiral Switch: Early commercial formulations were racemates. However, the biological activity resides almost exclusively in the (R)-enantiomer (often denoted as the P-isomer in agrochemicals, e.g., Quizalofop-P-ethyl).

  • The Pharmacophore: The 4-hydroxyphenoxy group acts as a nucleophilic anchor, allowing for diverse coupling reactions (typically SNAr) with heterocyclic electrophiles (quinoxalines, pyridines, benzoxazoles).

Table 1: Physicochemical Profile of Key HPPA Esters
Ester DerivativeCAS RegistryLogP (Approx)Industrial RoleKey Property
Methyl Ester 96562-58-21.9IntermediateHigh volatility; easy hydrolysis.
Ethyl Ester 104040-78-02.4Precursor/ActiveBalanced lipophilicity for leaf penetration.
n-Butyl Ester 71232-98-93.3Active FormulationEnhanced rainfastness; lipophilic transport.

The Agrochemical Engine: ACCase Inhibition

The primary industrial driver for HPPA esters is their role as precursors to herbicides that selectively inhibit Acetyl-CoA Carboxylase (ACCase) in grasses (Poaceae) while sparing broadleaf crops (dicots).

Mechanistic Pathway

The HPPA ester is a pro-herbicide. Upon foliar absorption, it is de-esterified to the free acid, which translocates to the meristem. There, it binds to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme, halting fatty acid biosynthesis.

ACCase_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACCase ACCase Enzyme (Plastidic) ACCase->MalonylCoA Catalyzes FattyAcids Fatty Acids (Membrane Integrity) MalonylCoA->FattyAcids FAS Complex CellDeath Meristematic Necrosis FattyAcids->CellDeath Depletion leads to HPPA_Inhibitor HPPA Derivative ((R)-Acid Form) HPPA_Inhibitor->ACCase Inhibits (CT Domain)

Figure 1: Mechanism of Action. The HPPA derivative blocks the conversion of Acetyl-CoA to Malonyl-CoA, causing lipid membrane failure in susceptible grasses.

Industrial Synthesis & Process Chemistry[2]

For researchers in drug development and agrochemistry, the synthesis of the (R)-isomer is a classic case study in chiral pool synthesis using lactate precursors.

The "Inversion" Protocol (Mitsunobu-type or SN2)

To obtain the active (R)-HPPA ester, one must start with (L)-lactate (S-configuration) derivatives. The nucleophilic substitution of the lactate leaving group by hydroquinone proceeds with Walden inversion , yielding the (R)-product.

Validated Experimental Workflow (Self-Validating)

Objective: Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propionate.

  • Reagents:

    • Hydroquinone (1.5 eq) - Excess prevents bis-alkylation.

    • Ethyl (S)-(-)-2-(tosyloxy)propionate (1.0 eq) - Chiral source.

    • Potassium Carbonate (K₂CO₃) - Base.[1]

    • Solvent: Acetonitrile or Toluene/DMF mix.

  • Step-by-Step Protocol:

    • Activation: Suspend Hydroquinone and K₂CO₃ in acetonitrile under N₂ atmosphere. Heat to 50°C for 30 mins to form the phenoxide anion.

    • Addition: Dropwise addition of Ethyl (S)-tosyllactate. Critical: Maintain temp <60°C to prevent racemization.

    • Reaction: Reflux (approx. 80°C) for 4–6 hours.

    • Validation Point: Monitor via TLC or HPLC. Disappearance of tosylate indicates completion.

    • Workup: Filter inorganic salts. Concentrate filtrate.[2] Redissolve in toluene and wash with dilute NaOH to remove unreacted hydroquinone (phenolic proton is acidic).

    • Result: The organic layer contains the (R)-isomer.

Synthesis_Flow Input1 Hydroquinone (Nucleophile) Process S_N2 Reaction (Walden Inversion) Input1->Process Input2 Ethyl (S)-Lactate Tosylate (Electrophile) Input2->Process Intermediate Ethyl (R)-2-(4-hydroxyphenoxy)propionate Process->Intermediate K2CO3, 80°C Coupling Coupling with Heterocycle (e.g., 2,6-Dichloroquinoxaline) Intermediate->Coupling K2CO3, DMF Final Quizalofop-P-ethyl (Active Herbicide) Coupling->Final

Figure 2: Synthetic workflow for Quizalofop-P-ethyl utilizing the HPPA intermediate. Note the inversion from (S)-Lactate to (R)-Propionate.

Analytical Protocols

Trustworthiness in chiral chemistry requires rigorous analysis.

Chiral HPLC Method

To validate the enantiomeric excess (ee) of the synthesized HPPA ester:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenoxy absorption).

  • Expectation: The (R)-isomer typically elutes later than the (S)-isomer on OD-H columns due to specific steric inclusion in the chiral stationary phase.

Translational Applications: Drug Development

While agrochemicals dominate the volume, the aryloxypropionic acid motif is pharmacologically relevant in human medicine, specifically for lipid-modulating drugs.

  • PPAR Agonists: The structural homology between HPPA esters and Fibrates (e.g., Fenofibrate, Clofibrate) is significant. Both classes utilize a phenoxy-acid head group to interact with nuclear receptors (PPAR-alpha).

  • Chiral Switches in Pharma: The methodologies used to purify HPPA esters (enzymatic resolution or chiral pool synthesis) are directly applicable to "chiral switch" strategies in drug development, where a racemic drug is reformulated as a single enantiomer to improve the therapeutic index (e.g., Ibuprofen, Naproxen).

References

  • Food and Agriculture Organization (FAO). "Quizalofop-P-ethyl Specifications and Evaluations." FAO Plant Production and Protection Papers. Available at: [Link]

  • Weed Science Society of America (WSSA). "Mechanism of Action: Acetyl-CoA Carboxylase Inhibitors." WSSA Herbicide Handbook. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91753, Quizalofop-P-ethyl." PubChem. Available at: [Link]

  • Delye, C. "Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update." Weed Science, 2005. Available via ResearchGate: [Link]

Sources

Methodological & Application

Esterification protocol for 2-(4-hydroxyphenoxy)propionic acid with n-butanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of n-Butyl 2-(4-hydroxyphenoxy)propionate via Fischer-Speier Esterification

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of n-butyl 2-(4-hydroxyphenoxy)propionate through the Fischer-Speier esterification of 2-(4-hydroxyphenoxy)propionic acid with n-butanol. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. The methodology leverages an acid catalyst and a Dean-Stark apparatus for the azeotropic removal of water, a critical step to drive the reaction equilibrium towards high-yield product formation. Detailed guidance on reaction setup, monitoring, workup, purification, and safety is provided, grounded in established chemical literature.

Introduction and Reaction Principle

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, pivotal for the creation of compounds with applications ranging from fragrances to pharmaceuticals.[1] The target molecule, n-butyl 2-(4-hydroxyphenoxy)propionate, is an important intermediate in the synthesis of various biologically active molecules, including herbicides and medicines.[2]

The synthesis is achieved via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is inherently reversible, establishing an equilibrium between the reactants (carboxylic acid and alcohol) and the products (ester and water).[4][5]

Reaction: 2-(4-hydroxyphenoxy)propionic acid + n-Butanol ⇌ n-Butyl 2-(4-hydroxyphenoxy)propionate + Water

To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This protocol employs two key strategies based on Le Châtelier's principle:

  • Use of Excess Reagent: An excess of n-butanol is used to increase the concentration of one of the reactants.[6]

  • Removal of Product: The water generated during the reaction is continuously removed from the reaction mixture using a Dean-Stark apparatus.[7][8] This prevents the reverse reaction (ester hydrolysis) from occurring.

A critical consideration for this specific substrate is the presence of a phenolic hydroxyl group in addition to the carboxylic acid. Under the conditions of Fischer esterification, the reaction shows high selectivity for the carboxylic acid. The nucleophilicity of the phenolic oxygen is significantly lower than that of the alcohol due to the delocalization of its lone pair electrons into the aromatic ring, making its direct esterification with a carboxylic acid unfavorable without more specialized, forceful conditions.[3]

Reaction Mechanism

The Fischer esterification proceeds through a multi-step nucleophilic acyl substitution mechanism, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6][9]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[10]

  • Nucleophilic Attack: The nucleophilic oxygen of n-butanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[6]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.[4]

Fischer_Esterification Figure 1: Fischer-Speier Esterification Mechanism Reactants Carboxylic Acid + Alcohol (n-Butanol) ProtonatedAcid Protonated Carboxylic Acid Reactants->ProtonatedAcid + H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol (Nucleophilic Attack) ProtonatedIntermediate Protonated Intermediate (H2O+) TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O (Elimination) Products Ester + Water ProtonatedEster->Products - H+ (Catalyst Regen.) Products->Reactants Hydrolysis (Reverse Reaction) Workflow Figure 2: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis s1 Assemble Flask, Dean-Stark, and Condenser s2 Charge with Reactants: - 2-(4-hydroxyphenoxy)propionic acid - n-Butanol - Toluene s1->s2 r1 Add Sulfuric Acid (Catalyst) s2->r1 r2 Heat to Reflux (~110-120°C) r1->r2 r3 Monitor Water Collection in Dean-Stark Trap r2->r3 r4 Monitor Reaction by TLC (3-5 hours) r3->r4 w1 Cool to Room Temp. r4->w1 w2 Transfer to Separatory Funnel w1->w2 w3 Wash with sat. NaHCO3 (aq) w2->w3 w4 Wash with Brine w3->w4 w5 Dry Organic Layer (MgSO4) w4->w5 w6 Filter and Concentrate (Rotary Evaporator) w5->w6 p1 Purify Crude Product (Vacuum Distillation or Column Chromatography) w6->p1 p2 Characterize Final Product (NMR, GC-MS, IR) p1->p2

Sources

Application Note: Optimizing Solvent Systems for the High-Yield Synthesis of Phenoxypropionate Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of phenoxypropionate esters, a critical scaffold in pharmaceuticals like fenofibrate and a range of herbicides, is predominantly achieved via Williamson ether synthesis. This SN2-type reaction is profoundly influenced by the choice of solvent, which dictates reaction kinetics, product selectivity, and overall process efficiency. This guide provides a comprehensive analysis of solvent selection strategies, moving beyond mere procedural steps to explain the underlying chemical principles. We will explore high-polarity aprotic systems, scalable Phase Transfer Catalysis (PTC) methods, and provide detailed, field-tested protocols to empower researchers to maximize yields and purity in their synthetic endeavors.

The Underlying Chemistry: A Solvent-Mediated SN2 Reaction

The formation of a phenoxypropionate ester is a classic example of the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The core transformation involves two key steps:

  • Deprotonation: A base abstracts the acidic proton from a phenol (ArOH) to generate a highly nucleophilic phenoxide anion (ArO⁻).

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl 2-halopropionate, displacing the halide leaving group in a single, concerted step.

The solvent does not merely act as a medium for the reactants; it actively participates in the reaction by stabilizing or destabilizing transition states and reactants. For an SN2 reaction, the ideal solvent enhances the nucleophilicity of the phenoxide anion.

Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are exceptionally effective.[1][3] They possess strong dipoles that solvate the cation (e.g., K⁺ from the base K₂CO₃), but they cannot form hydrogen bonds to "cage" and deactivate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction.[4]

Conversely, polar protic solvents (e.g., ethanol, water) are generally poor choices as they form a hydrogen-bonding solvent shell around the phenoxide anion, stabilizing it and increasing the energy barrier for the nucleophilic attack, thus slowing the reaction.[3][4]

SN2_Mechanism Figure 1: Solvent Effect on the SN2 Synthesis Pathway cluster_reactants Reactants cluster_solvent Polar Aprotic Solvent (e.g., DMSO) cluster_products Products ArO Phenoxide (ArO⁻) TS SN2 Transition State [ArO---R---X]⁻ ArO->TS Nucleophilic Attack RX Alkyl Halopropionate (R-X) RX->TS K_solvated Solvated Cation (K⁺) Product Phenoxypropionate Ester (ArO-R) TS->Product Bond Formation X_ion Halide Anion (X⁻) TS->X_ion Leaving Group Departure

Caption: SN2 pathway for phenoxypropionate ester synthesis.

Strategic Approaches to Solvent Selection

The choice of a solvent system is a strategic decision based on reaction scale, desired purity, cost, and safety considerations.

Strategy 1: High-Polarity Aprotic Solvent Systems

For laboratory-scale synthesis where high yield and rapid reaction times are paramount, polar aprotic solvents are the system of choice.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent that readily dissolves reactants and promotes fast SN2 reactions. It is particularly effective when used with carbonate bases.

  • Case Study - The DMSO/Alkyl Acetate System: A patented process for synthesizing fenofibrate utilizes a solvent mixture of DMSO and a C₂-C₄ alkyl acetate (e.g., isopropyl acetate).[5][6] This innovative system achieves a product of pharmacopeial quality without requiring recrystallization. The DMSO acts as the primary reaction accelerator, while the alkyl acetate co-solvent likely aids in product solubility and simplifies the workup process.

Strategy 2: Phase Transfer Catalysis (PTC) - A Scalable and Greener Alternative

For industrial applications, Phase Transfer Catalysis (PTC) offers a robust, efficient, and often more environmentally friendly methodology.[7] PTC avoids the need for expensive anhydrous solvents and strong, hazardous bases.

The principle involves using a phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[8][9] This allows the use of inexpensive inorganic bases like K₂CO₃ or NaOH and less toxic, apolar solvents like toluene.[8][10]

PTC_Cycle Figure 2: The Phase Transfer Catalysis (PTC) Cycle cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase interface ----------------- Phase Interface ----------------- RX Alkyl Halopropionate (R-X) Product Product (ArO-R) QX_return Q⁺X⁻ RX->QX_return Forms Q⁺X⁻ QArO Q⁺ArO⁻ (Lipophilic Ion Pair) QArO->RX SN2 Reaction QX_initial Q⁺X⁻ (Catalyst) QX_return->QX_initial Catalyst Regeneration ArOH Phenol (ArOH) Base (e.g., K₂CO₃) ArO_K ArO⁻K⁺ (Phenoxide Salt) ArO_K->QArO Transfer to Organic Phase QX_initial->ArO_K Ion Exchange

Caption: PTC workflow for phenoxypropionate ester synthesis.

Data-Driven Solvent System Comparison

The selection of an optimal solvent system requires a balance of reactivity, safety, and scalability. The following table summarizes the characteristics of common solvent systems for this synthesis.

Solvent SystemTypical BaseCatalystRelative RateSelectivity (O-alkylation)Typical YieldProsCons/Hazards
DMSO / Isopropyl Acetate K₂CO₃NoneVery HighExcellent>99%[5]High purity, fast reaction, avoids separate purification.DMSO can be difficult to remove, high boiling point.
DMF K₂CO₃, NaHNoneHighExcellent85-95%Good solvent for many reactants, well-established.Toxic (reprotoxic), high boiling point.
Acetonitrile (ACN) K₂CO₃NoneModerate-HighExcellent80-90%Lower boiling point, easier to remove than DMF/DMSO.Toxic, can be expensive.
THF NaH, NaOHNoneModerateGood70-85%Good general-purpose ether solvent.Can form explosive peroxides, lower rate than DMSO.
Toluene / Water K₂CO₃, NaOHTBAB, TBAI (PTC)HighExcellent>95%[8]Scalable, uses inexpensive reagents, avoids toxic solvents.Requires a catalyst, biphasic system requires good mixing.
Ethanol (Protic) NaOEtNoneLowGood<65%Inexpensive, low toxicity.Slow reaction rate due to nucleophile solvation.

Experimental Protocols

These protocols provide a validated starting point for synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: High-Yield Synthesis of Isopropyl 2-Phenoxypropanoate (DMSO System)

This protocol is a model for achieving high yields and purity on a laboratory scale, adapted from principles used in industrial fenofibrate synthesis.[5]

Materials:

  • Phenol (1.0 eq)

  • Isopropyl 2-bromopropanoate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Isopropyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol and DMSO (approx. 3 mL per gram of phenol).

  • Stir the mixture at room temperature until the phenol is fully dissolved.

  • Add the powdered anhydrous K₂CO₃ to the flask.

    • Scientist's Note: Using finely powdered K₂CO₃ increases the surface area for the deprotonation reaction. It must be anhydrous as water will inhibit the reaction.

  • Heat the reaction mixture to 80-85°C and stir for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Slowly add isopropyl 2-bromopropanoate to the reaction mixture.

  • Add isopropyl acetate (equal volume to the DMSO used) to the mixture.

  • Maintain the reaction temperature at 85-90°C and monitor the reaction progress by TLC or LC-MS (typically 3-5 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract three times with isopropyl acetate.

  • Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity. If necessary, purify via silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Scalable Synthesis via Phase Transfer Catalysis (PTC) in Toluene

This protocol demonstrates a scalable and robust method suitable for larger quantities, based on established PTC principles.[8]

Materials:

  • 4-Chlorophenol (1.0 eq)

  • Methyl 2-chloropropionate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Combine 4-chlorophenol, K₂CO₃, TBAB, and toluene (approx. 5 mL per gram of phenol) in a round-bottom flask equipped with a mechanical stirrer and reflux condenser.

    • Scientist's Note: Vigorous stirring is crucial in a biphasic PTC system to maximize the interfacial area where the catalyst functions.

  • Heat the suspension to 90°C with vigorous stirring.

  • Add the methyl 2-chloropropionate dropwise over 30 minutes.

  • Maintain the reaction at 90-95°C for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.

  • Combine the filtrate and washings. Wash the organic solution sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the pure ester.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (hydrated).2. Insufficiently polar solvent.3. Poor leaving group.1. Use freshly dried, powdered K₂CO₃.2. Switch to a more polar aprotic solvent (e.g., from THF to DMSO).3. Use the bromo- or iodo-propionate ester instead of the chloro- version.
Low Yield 1. Incomplete reaction.2. Competing elimination (E2) reaction.3. C-alkylation side product.1. Increase reaction time or temperature moderately (e.g., from 80°C to 95°C).2. Avoid overly strong bases like NaH if possible; K₂CO₃ is often sufficient and milder. Ensure anhydrous conditions.[3]3. Ensure a polar aprotic solvent is used; these strongly favor O-alkylation.[3]
Difficult Product Isolation 1. High-boiling solvent (DMSO/DMF) is hard to remove.2. Emulsion during workup.1. After initial extraction, perform a thorough water wash to pull residual DMSO into the aqueous layer.2. Add brine during the aqueous wash to break emulsions.

Conclusion

The successful high-yield synthesis of phenoxypropionate esters is critically dependent on an informed choice of solvent. For rapid, high-purity laboratory synthesis, polar aprotic systems, particularly the DMSO/alkyl acetate mixture, offer superior performance. For larger-scale, cost-effective, and environmentally conscious processes, Phase Transfer Catalysis in less hazardous solvents like toluene provides an excellent and highly efficient alternative. By understanding the mechanistic role of the solvent, researchers can strategically design reaction conditions to minimize side reactions, accelerate product formation, and simplify purification, ultimately leading to a more robust and successful synthesis.

References

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  • Title: Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid. Source: Google Patents (EP0761640A1).
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  • Title: An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Source: Academia.edu. URL: [Link]

  • Title: Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae. Source: PubMed. URL: [Link]

  • Title: The preparation method of (phenoxy group phenoxy group) propionic acid ester. Source: Google Patents (CN1034917A).
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  • Title: An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Source: ResearchGate. URL: [Link]

  • Title: An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Source: Journal of the Chemical Society of Pakistan. URL: [Link]

  • Title: Phase Transfer Catalysis. Source: Wordpress (ACS GCI Pharmaceutical Roundtable). URL: [Link]

  • Title: PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Source: Acta Poloniae Pharmaceutica – Drug Research. URL: [Link]

  • Title: Ethyl lactate as a green solvent in the pharmaceutical industry. Source: ResearchGate. URL: [Link]

  • Title: A Minireview of Phase-Transfer Catalysis and Recent Trends. Source: Biomedical Journal of Scientific & Technical Research. URL: [Link]

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Application Note & Protocols: High-Purity Recrystallization of Butyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of Butyl 2-(4-hydroxyphenoxy)propanoate via recrystallization. Recognizing the critical need for high-purity small molecules in pharmaceutical research and development, this document outlines systematic approaches for solvent selection, protocol optimization, and purity assessment. Both single-solvent and multi-solvent recrystallization methodologies are presented, supported by theoretical justifications and practical troubleshooting advice to empower researchers in achieving optimal purity and yield.

Introduction: The Imperative for Purity

Butyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in organic synthesis, with applications in the development of novel pharmaceutical agents and agricultural chemicals.[1] The efficacy and safety of any downstream application are intrinsically linked to the purity of this starting material. Common impurities, such as unreacted starting materials, by-products, or residual solvents, can interfere with subsequent reactions, compromise biological activity, and introduce safety concerns.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[4] By carefully selecting a solvent in which Butyl 2-(4-hydroxyphenoxy)propanoate exhibits high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to selectively crystallize the desired product, leaving impurities behind in the solution (mother liquor).[5][6]

This guide will provide the foundational knowledge and actionable protocols to develop a robust recrystallization procedure for Butyl 2-(4-hydroxyphenoxy)propanoate.

Physicochemical Properties & Initial Considerations

A successful recrystallization strategy begins with an understanding of the compound's properties.

PropertyValueSource
Molecular Formula C13H18O4[1]
Molecular Weight 238.28 g/mol [1]
Appearance White or off-white powder[1]
Melting Point 45-55°C[1]
Purity (Typical) ≥ 98.0%[1]

The relatively low melting point of Butyl 2-(4-hydroxyphenoxy)propanoate is a critical consideration. The boiling point of the chosen recrystallization solvent must be lower than the compound's melting point to prevent the compound from "oiling out"—separating as a liquid instead of forming crystals.[7][8] Oiling out is undesirable as it often traps impurities.[9]

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[4] An ideal solvent should meet the following criteria:

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[5][10]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the compound.[11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[11]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[11]

Theoretical Solvent Choices for Butyl 2-(4-hydroxyphenoxy)propanoate

Based on the structure of Butyl 2-(4-hydroxyphenoxy)propanoate, which contains a polar phenolic hydroxyl group, an ether linkage, and a less polar butyl ester group, a range of solvents with varying polarities should be screened.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the phenolic -OH and ether oxygen. The alkyl chain provides some affinity for the rest of the molecule.
Esters Ethyl acetate"Like dissolves like" principle; the ester functionality may provide good solubility.[2]
Ketones AcetoneA polar aprotic solvent that can dissolve a wide range of organic compounds.
Hydrocarbons Hexane, Heptane, TolueneLikely to be poor solvents at room temperature due to the polar functional groups, making them excellent candidates as "anti-solvents" in a multi-solvent system.
Water Due to the significant non-polar character of the butyl group and the aromatic ring, solubility in water is expected to be low. It may serve as a good anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[7]
Experimental Solvent Screening Protocol

A systematic experimental approach is necessary to identify the optimal solvent.[12]

  • Place approximately 20-30 mg of crude Butyl 2-(4-hydroxyphenoxy)propanoate into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Add up to 1 mL of solvent. Note the solubility at room temperature. An ideal solvent will show low solubility.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Observe if the solid dissolves completely. An ideal solvent will fully dissolve the compound when hot.[10]

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the formation of crystals. A copious amount of crystal formation is desired.[2]

  • Record all observations in a table to facilitate comparison.

Recrystallization Protocols

Based on the results of the solvent screening, either a single-solvent or a multi-solvent recrystallization method will be most appropriate.

Workflow for Recrystallization Method Selection

G start Start: Crude Butyl 2-(4-hydroxyphenoxy)propanoate screen Perform Solvent Screen start->screen decision Ideal Single Solvent Found? screen->decision single_solvent Proceed with Single-Solvent Protocol decision->single_solvent  Yes multi_solvent Proceed with Multi-Solvent Protocol decision->multi_solvent No   end Pure Crystals single_solvent->end multi_solvent->end G crude Crude Butyl 2-(4-hydroxyphenoxy)propanoate analysis1 Initial Purity Analysis (MP, HPLC/TLC) crude->analysis1 recrystallization Perform Optimized Recrystallization Protocol analysis1->recrystallization crystals Collect & Dry Purified Crystals recrystallization->crystals analysis2 Final Purity Analysis (MP, HPLC/TLC) crystals->analysis2 decision Purity Meets Specification? analysis2->decision final_product High-Purity Product decision->final_product  Yes reprocess Re-recrystallize or Re-evaluate Protocol decision->reprocess No  

Sources

Application Notes & Protocols: Phase Transfer Catalysis in the Synthesis of Herbicide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Agrochemical Synthesis

The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of efficient, cost-effective, and environmentally benign methods for synthesizing agrochemicals. Phase Transfer Catalysis (PTC) has emerged as a transformative technology in this domain, offering a powerful solution to the challenges posed by conventional heterogeneous reaction systems.[1][2][3] Many crucial reactions in the synthesis of herbicide intermediates involve the reaction of water-soluble nucleophiles with substrates soluble in organic media. PTC ingeniously bridges this immiscibility gap, enabling reactions to proceed at faster rates, with higher yields, and under milder conditions.[4][5]

This guide provides an in-depth exploration of the application of PTC in the synthesis of key herbicide intermediates. We will delve into the mechanistic underpinnings of PTC, present detailed, field-proven protocols for the synthesis of representative intermediates, and offer insights into optimizing reaction conditions for enhanced performance and scalability. The protocols and discussions herein are designed for researchers, scientists, and process chemists dedicated to advancing agrochemical synthesis.

The Principle of Phase Transfer Catalysis: Unlocking Reactivity Across Phases

At its core, PTC facilitates the transport of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[4] This is accomplished by a phase transfer catalyst, often a quaternary ammonium or phosphonium salt, which possesses both hydrophilic and lipophilic characteristics.[6] The catalyst cation pairs with the reactant anion in the aqueous phase, forming a lipophilic ion pair that can readily migrate into the organic phase.[7] Once in the organic phase, the "naked" anion is highly reactive and can efficiently react with the organic-soluble substrate. The catalyst then returns to the aqueous phase to repeat the cycle.

This catalytic cycle offers numerous advantages over traditional methods, including:

  • Elimination of expensive, anhydrous, and aprotic polar solvents. [4]

  • Use of inexpensive and safer inorganic bases like sodium or potassium hydroxide.

  • Increased reaction rates and yields due to the high reactivity of the transferred anion.[4]

  • Milder reaction conditions, leading to improved energy efficiency and reduced byproduct formation.[5]

  • Simplified workup procedures and easier separation of the catalyst from the product.[8]

Visualizing the Catalytic Engine: The PTC Cycle

To better understand the process, let's visualize the fundamental mechanism of phase transfer catalysis for a typical nucleophilic substitution reaction.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Y M⁺Y⁻ (Reactant Salt) Q_X_interface [Q⁺X⁻] M_Y->Q_X_interface Ion Exchange at Interface M_X M⁺X⁻ (Byproduct Salt) R_X R-X (Substrate) R_Y R-Y (Product) R_X->R_Y Q_Y_org [Q⁺Y⁻] (Reactive Ion Pair) Q_Y_org->R_X Nucleophilic Attack Q_X_org [Q⁺X⁻] (Catalyst-Byproduct Pair) Q_Y_org->Q_X_org Forms Catalyst- Byproduct Pair Q_X_org->Q_X_interface Return to Interface Q_X_interface->M_X Q_X_interface->Q_Y_org Transfer to Organic Phase caption Figure 1: Generalized Catalytic Cycle of PTC.

Caption: Figure 1: Generalized Catalytic Cycle of PTC.

Application in Herbicide Intermediate Synthesis: O-Alkylation of Phenols

A prominent application of PTC in herbicide synthesis is the O-alkylation of phenols, a key step in the production of phenoxy herbicides such as 2,4-D and MCPA. The traditional Williamson ether synthesis often requires strong, hazardous bases and anhydrous conditions. PTC provides a much more practical and efficient alternative.[9][10][11]

Mechanism of PTC-Mediated O-Alkylation of Phenols

In this reaction, a phenol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form a phenoxide anion. The quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface. The resulting lipophilic ion pair, [Q⁺ArO⁻], is then transported into the organic phase, where the phenoxide anion, now highly activated, reacts with an alkylating agent (e.g., an alkyl halide) to form the desired aryl ether.[12][13]

Protocol 1: Synthesis of a 2,4-Dichlorophenoxyacetate Intermediate

This protocol details the synthesis of an ester of 2,4-dichlorophenoxyacetic acid, a precursor to the widely used herbicide 2,4-D. The reaction utilizes a quaternary ammonium salt as the phase transfer catalyst.

Experimental Workflow:

Caption: Figure 2: Workflow for PTC Synthesis of a 2,4-D Intermediate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2,4-Dichlorophenol163.0016.3 g0.10
Ethyl Chloroacetate122.5513.5 g0.11Use in slight excess
Sodium Hydroxide40.008.0 g in 80 mL H₂O0.2050% excess
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.0055 mol%
Toluene-150 mL-Organic Solvent

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,4-dichlorophenol (16.3 g, 0.10 mol), toluene (150 mL), and the aqueous solution of sodium hydroxide (8.0 g in 80 mL of water).

  • Add tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol) to the biphasic mixture.

  • Stir the mixture vigorously to ensure good mixing of the two phases.

  • Heat the reaction mixture to 70°C.

  • Slowly add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at 70-80°C for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude ethyl 2,4-dichlorophenoxyacetate can be purified by vacuum distillation or crystallization.

Expected Outcome: High yield (>90%) of the desired ester intermediate.

Application in Herbicide Intermediate Synthesis: Aromatic Nucleophilic Substitution

PTC is also highly effective in promoting aromatic nucleophilic substitution (SNAr) reactions, which are crucial for the synthesis of another class of modern herbicides. A prime example is the synthesis of Cyhalofop-butyl.

Protocol 2: One-Pot Synthesis of Cyhalofop-butyl

This protocol outlines a one-pot synthesis of the herbicide Cyhalofop-butyl, where PTC is employed to facilitate the key condensation step.[14][15][16]

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
(R)-2-(4-hydroxyphenoxy)propanoic acid182.17546.5 mg3.0
3,4-Difluorobenzonitrile139.11417.3 mg3.0
Anhydrous Potassium Carbonate138.21974.4 mg7.05Base
Tetrabutylammonium Bisulfate339.5351 mg0.155 mol%
N,N-Dimethylformamide (DMF)-4 mL-Solvent
n-Butyl Bromide137.021.233 g9.0Alkylating Agent

Procedure:

  • In a sealed tube, combine (R)-2-(4-hydroxyphenoxy)propanoic acid (546.5 mg, 3.0 mmol), 3,4-difluorobenzonitrile (417.3 mg, 3.0 mmol), anhydrous potassium carbonate (974.4 mg, 7.05 mmol), and tetrabutylammonium bisulfate (51 mg, 0.15 mmol).

  • Add N,N-dimethylformamide (DMF) (4 mL) to the mixture.

  • Seal the tube and heat the reaction mixture to 80°C with constant stirring for 7 hours.

  • After the condensation is complete, cool the reaction mixture to 50°C.

  • Add n-butyl bromide (1.233 g, 9.0 mmol) to the reaction mixture.

  • Reseal the tube and heat at 80°C for an additional 6 hours.

  • After the reaction is complete, recover the solvent and excess butyl bromide under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and evaporate the solvent to yield the crude product.

  • The crude Cyhalofop-butyl can be purified by column chromatography.

Expected Outcome: A total yield of approximately 94.2% with high chemical (96%) and optical (98% e.e.) purity has been reported for this method.[14][15]

Data Summary:

Herbicide IntermediateReaction TypeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 2,4-dichlorophenoxyacetateO-AlkylationTBABToluene/H₂O70-803-4>90Adapted from[17]
Cyhalofop-butylSNAr/EsterificationTBABSDMF801394.2[14][15]

Conclusion and Future Outlook

Phase Transfer Catalysis has proven to be an indispensable tool in the synthesis of herbicide intermediates, offering significant advantages in terms of efficiency, cost-effectiveness, and environmental impact.[1][8] The protocols detailed in this guide demonstrate the practical application of PTC for key transformations in the agrochemical industry. As the demand for greener and more sustainable chemical processes grows, the role of PTC is expected to expand further.[4][5] Future research will likely focus on the development of novel, highly active, and recyclable phase transfer catalysts, as well as the application of PTC in continuous flow systems for large-scale industrial production.[18]

References

  • Industrial Phase-Transfer Catalysis.
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México. [Link]

  • Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research. [Link]

  • Application of phase transfer catalyst in the synthesis of cyhalofop butyl. ResearchGate. [Link]

  • phase transfer catalysis: new technology to boost organic agriculture. AWS. [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Vapourtec. [Link]

  • Phase transfer catalysis (PTC). operachem. [Link]

  • Preparation method of cyhalofop-butyl.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. American Institute of Chemists. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. ResearchGate. [Link]

  • Phase Transfer Catalysis: New Technology to Boost Organic Farming. Asian Journal of Research in Crop Science. [Link]

  • Quaternary ammonium salts used as phase transfer catalysts. European Patent Office. [Link]

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  • PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. WIPO Patentscope. [Link]

  • Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

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  • Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]

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Troubleshooting & Optimization

Preventing racemization during Butyl 2-(4-hydroxyphenoxy)propanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stereoselective synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with racemization during the synthesis of this and structurally related chiral aryloxyphenoxypropionate compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the stereochemical integrity of your target molecule.

Understanding the Challenge: The Specter of Racemization

Butyl 2-(4-hydroxyphenoxy)propanoate, a key intermediate in the synthesis of various biologically active molecules, including some herbicides, possesses a single stereocenter at the C2 position of the propanoate moiety.[1][2][3][4][5] The biological efficacy of the final product is often highly dependent on the specific stereoisomer. Consequently, preventing racemization—the formation of an equal mixture of (R) and (S) enantiomers from a pure enantiomer—is of paramount importance.

Racemization during the synthesis typically occurs via a nucleophilic substitution reaction where the chiral center is attacked. The primary synthetic routes involve the reaction of a hydroquinone derivative with a chiral 2-halopropanoate or a derivative with a good leaving group. This process, if not carefully controlled, can proceed through mechanisms that lead to a loss of stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate?

A1: Racemization can be triggered by several factors, primarily related to the reaction mechanism. The most common causes include:

  • Presence of a competing SN1 mechanism: If the reaction conditions promote the formation of a carbocation intermediate at the chiral center, the subsequent nucleophilic attack can occur from either face of the planar carbocation, leading to a racemic mixture.[6][7]

  • Base-catalyzed enolization: The α-proton on the propionate moiety is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation can occur from either side, resulting in racemization.[8]

  • Extended reaction times and elevated temperatures: Prolonged exposure to reaction conditions, especially at higher temperatures, can provide the energy for racemization to occur, even if the primary reaction pathway is stereospecific.[9]

Q2: How does the choice of solvent impact racemization?

A2: The solvent plays a critical role in determining the reaction pathway.

  • Polar protic solvents (e.g., water, ethanol, methanol) can stabilize carbocation intermediates, favoring an SN1 pathway and thus promoting racemization.[9] They can also solvate the nucleophile, reducing its reactivity in a desired SN2 reaction.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they can dissolve the reactants but do not solvate the nucleophile as strongly, favoring the stereospecific SN2 mechanism.[9]

Q3: Can the leaving group on the propanoate starting material influence the degree of racemization?

A3: Absolutely. A good leaving group is essential for an efficient SN2 reaction. However, a very good leaving group can also increase the propensity for an SN1 reaction, especially with secondary substrates. Tosylates and mesylates are often good choices as they are excellent leaving groups for SN2 reactions.[10][11] The use of α-halo esters, such as bromo- or chloropropionates, is also common.[12]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to identifying and resolving common issues leading to racemization.

Observed Problem Probable Cause(s) Recommended Solution(s) Underlying Rationale
Significant loss of enantiomeric excess (e.e.) in the final product. 1. Reaction temperature is too high. 2. Use of a polar protic solvent. 3. The base used is too strong or sterically unhindered, promoting enolization.1. Lower the reaction temperature (e.g., to 0 °C or room temperature).[9] 2. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[9] 3. Use a weaker, non-nucleophilic base such as potassium carbonate or a sterically hindered base like 2,6-lutidine.1. Lower temperatures disfavor the higher activation energy pathways of SN1 and elimination reactions. 2. Polar aprotic solvents favor the SN2 mechanism. 3. Weaker or hindered bases are less likely to deprotonate the α-carbon, thus minimizing enolate formation.
Inconsistent e.e. between batches. 1. Variability in reaction time. 2. Inconsistent moisture content in reagents or solvents. 3. Fluctuations in reaction temperature.1. Monitor the reaction closely using TLC or HPLC and quench it promptly upon completion.[9] 2. Use anhydrous solvents and reagents. 3. Employ a temperature-controlled reaction setup.1. Prolonged reaction times can lead to side reactions and product racemization.[9] 2. Water is a protic solvent that can promote racemization. 3. Precise temperature control ensures consistent reaction kinetics.
Low yield accompanied by racemization. 1. Competing elimination (E2) reaction. 2. SN1 pathway is dominant.1. Use a less sterically hindered base. 2. Ensure the use of a primary or secondary substrate with a good leaving group and a strong nucleophile in a polar aprotic solvent.1. Strong, bulky bases favor elimination over substitution. 2. These conditions are optimal for the SN2 mechanism, which proceeds with inversion of configuration.[11][13]

Recommended Synthetic Protocol: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust method for preparing ethers and can be adapted to minimize racemization when forming Butyl 2-(4-hydroxyphenoxy)propanoate.[10][11][13] This protocol utilizes a chiral butyl 2-sulfonyloxypropanoate and hydroquinone under conditions that favor an SN2 mechanism.

Step-by-Step Methodology:

  • Preparation of the Phenoxide:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone (1.1 equivalents) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a mild base like potassium carbonate (K2CO3, 1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

  • Nucleophilic Substitution:

    • Prepare a solution of enantiomerically pure Butyl (R)-2-(p-toluenesulfonyloxy)propanoate (1.0 equivalent) in a minimal amount of dry DMF.

    • Slowly add the solution of the chiral propanoate derivative to the stirred phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Once the reaction is complete, quench it by adding cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute aqueous solution of sodium hydroxide (to remove excess hydroquinone), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified Butyl 2-(4-hydroxyphenoxy)propanoate using chiral HPLC or chiral gas chromatography.

Rationale for Protocol Choices:
  • Inert Atmosphere: Prevents oxidation of the hydroquinone.

  • Dry Solvents: The presence of water can lead to unwanted side reactions and potentially promote racemization.

  • Mild Base (K2CO3): Sufficiently basic to deprotonate the phenol without causing significant enolization of the ester.

  • Low Temperature Addition: Helps to control the exothermic nature of the reaction and minimize side reactions.

  • Polar Aprotic Solvent (DMF): Favors the SN2 mechanism, which proceeds with inversion of stereochemistry, thus preserving chiral integrity.[9]

Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3 & 4: Work-up & Purification Hydroquinone Hydroquinone Phenoxide Potassium Phenoxide Hydroquinone->Phenoxide Deprotonation Base K2CO3 in DMF Base->Phenoxide Product Butyl 2-(4-hydroxyphenoxy)propanoate Phenoxide->Product Nucleophilic Attack (SN2) ChiralEster Chiral Butyl 2-sulfonyloxypropanoate ChiralEster->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC Purification->Analysis

Caption: Workflow for the stereoselective synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate.

Troubleshooting Logic

G Start Racemization Observed? CheckTemp Is Temperature Low? Start->CheckTemp CheckTemp->CheckTemp No, Lower Temp CheckSolvent Is Solvent Aprotic? CheckTemp->CheckSolvent Yes CheckSolvent->CheckSolvent No, Change Solvent CheckBase Is Base Weak/Hindered? CheckSolvent->CheckBase Yes CheckBase->CheckBase No, Change Base CheckTime Is Reaction Time Monitored? CheckBase->CheckTime Yes CheckTime->CheckTime No, Monitor Closely Solution Problem Solved CheckTime->Solution Yes NoSolution Consult Further

Caption: A decision tree for troubleshooting racemization in the synthesis.

References

  • AERU. (2026, February 18). Cyhalofop-butyl (Ref: DE 537). Retrieved February 23, 2024, from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved February 23, 2024, from [Link]

  • National Center for Biotechnology Information. (2023, September 19). The isocyanide SN2 reaction. PMC. Retrieved February 23, 2024, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 23, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Retrieved February 23, 2024, from [Link]

  • European Patent Office. (n.d.). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds - EP 0192849 B1. Google Patents.
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  • Royal Society of Chemistry. (2014, May 13). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Retrieved February 23, 2024, from [Link]

  • ResearchGate. (n.d.). The Hendrickson reagent and the Mitsunobu reaction: A mechanistic study. Retrieved February 23, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 23, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 23, 2024, from [Link]

  • Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction. Retrieved February 23, 2024, from [Link]

  • AERU. (2026, February 3). Quizalofop-P-ethyl (Ref: DPX 79376). Retrieved February 23, 2024, from [Link]

  • PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved February 23, 2024, from [Link]

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Removing oligomer impurities from Butyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Butyl 2-(4-hydroxyphenoxy)propanoate. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and remove persistent oligomeric impurities from this compound. We will delve into the mechanistic origins of these impurities and provide robust, field-proven protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary oligomeric impurities in Butyl 2-(4-hydroxyphenoxy)propanoate and how are they formed?

The most common "oligomeric" impurity is not a polymer in the traditional sense, but rather a di-substituted by-product . The synthesis of the precursor, 2-(4-hydroxyphenoxy)propionic acid, typically involves the reaction of hydroquinone with an S-2-halopropanoic acid (like S-2-chloropropionic acid)[1][2]. The primary impurity arises from the over-alkylation of the hydroquinone starting material, where both hydroxyl groups react, leading to the formation of a bis-acid[2].

When this impure precursor is esterified to produce Butyl 2-(4-hydroxyphenoxy)propanoate, the di-acid is subsequently converted into a di-ester. A common example of such an impurity is 1,4-bis(1-carbobutoxyethoxy)benzene. This impurity is often observed in the synthesis of related phenoxypropionate esters[3].

Q2: What is the most effective analytical technique for detecting and quantifying these oligomer impurities?

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of Butyl 2-(4-hydroxyphenoxy)propanoate and quantifying oligomeric impurities[4][5]. A well-developed reversed-phase HPLC method can effectively separate the main product from the more non-polar di-substituted impurity. For definitive structural confirmation of the impurity, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is recommended[6][7].

Table 1: Recommended Starting Parameters for Analytical HPLC

Parameter Specification Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column providing good resolution for small molecules.
Mobile Phase A Water + 0.1% Formic Acid Acidifier improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for reversed-phase chromatography.
Gradient 50% B to 95% B over 15 min The di-substituted impurity is more non-polar and will elute later than the product.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 280 nm The phenolic ring provides strong UV absorbance for sensitive detection.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Q3: What is the potential impact of these oligomeric impurities on my research or drug development process?

In drug development, even small amounts of structurally related impurities can have significant consequences. They can alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API), interfere with downstream reactions, and complicate analytical characterization[8]. Regulatory bodies like the FDA and EMA have stringent requirements for the identification and control of impurities in pharmaceutical products[9]. Therefore, effective removal is not just a matter of purity but of safety, efficacy, and regulatory compliance.

Troubleshooting Guide: Purification Challenges

This section addresses common issues encountered during the purification of Butyl 2-(4-hydroxyphenoxy)propanoate.

Q1: My initial aqueous work-up didn't remove the impurity. Why?

The standard synthesis work-up involves an aqueous wash to remove the acid catalyst and excess alcohol[4]. This procedure is ineffective for removing the di-substituted oligomer because this impurity, like the desired product, is a neutral organic ester with low water solubility. Both compounds will remain in the organic layer. Purification requires techniques that can differentiate between the two esters based on more subtle physical properties, such as polarity or solubility in specific organic solvents.

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice depends on the scale of your synthesis, the impurity level, and the required final purity. Recrystallization is often more efficient and cost-effective for large-scale purification (>10 g), provided a suitable solvent system can be found. Flash column chromatography is highly effective for smaller scales (<10 g) or when impurities are difficult to remove by crystallization, as it offers higher resolving power[6][10].

Purification_Decision_Tree Start Start: Crude Product Contains Oligomer Scale What is the scale of your synthesis? Start->Scale Recrystallization Attempt Recrystallization Scale->Recrystallization > 10 g Chromatography Perform Flash Column Chromatography Scale->Chromatography < 10 g Success Purity >99%? Recrystallization->Success End End: Purified Product Chromatography->End Success->End Yes Troubleshoot Troubleshoot Recrystallization (See Protocol 2) Success->Troubleshoot No Troubleshoot->Chromatography If fails

Caption: Decision tree for selecting a purification method.

Q3: My recrystallization attempt resulted in oiling out or low recovery. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point, forming an impure liquid layer instead of crystals. This is a common problem when the solvent is too non-polar or the cooling is too rapid.

  • Solution: Add a slightly more polar co-solvent (e.g., a small amount of ethyl acetate to a hexane/toluene mixture) to increase solubility at elevated temperatures. Ensure the solution cools slowly, perhaps by leaving it in an insulated bath.

  • Low Recovery: This indicates that your product is too soluble in the solvent system at low temperatures.

  • Solution: Increase the proportion of the non-polar "anti-solvent" (e.g., hexane). A patent for a related compound successfully used a toluene/hexane solvent system, which is an excellent starting point[3]. Start by dissolving the crude product in a minimal amount of warm toluene and then slowly add hexane until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Q4: I'm struggling to get good separation with flash column chromatography. What parameters should I adjust?

Poor separation is usually due to an incorrect choice of mobile phase (eluent). The goal is to find a solvent system where the desired product and the impurity have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate.

  • Step 1: TLC Analysis: Spot your crude material on a silica TLC plate and test various solvent systems (e.g., different ratios of hexane:ethyl acetate). The di-substituted impurity is more non-polar and should have a higher Rf value (travel further up the plate) than the desired product, which has a free hydroxyl group.

  • Step 2: Optimize Eluent: Aim for an eluent system that gives your desired product an Rf of ~0.3. This typically provides the best separation.

  • Step 3: Column Loading: Always dissolve your crude product in a minimal amount of solvent and load it onto the column in a tight band. Using too much solvent or a solvent stronger than the eluent will result in poor separation.

Troubleshooting_Workflow Start Impurity Detected Post-Purification Identify Confirm Impurity Structure (LC-MS) Start->Identify IsOligomer Is it the di-substituted oligomer? Identify->IsOligomer RePurify Re-purify using orthogonal method IsOligomer->RePurify Yes OtherImpurity Investigate other side reactions (e.g., degradation, starting material) IsOligomer->OtherImpurity No Recrystallized If first attempt was Recrystallization RePurify->Recrystallized Chromatographied If first attempt was Chromatography RePurify->Chromatographied DoChroma Use Flash Chromatography with optimized eluent Recrystallized->DoChroma DoRecrys Use Recrystallization with different solvent system Chromatographied->DoRecrys End Purity Confirmed by HPLC DoChroma->End DoRecrys->End

Caption: Workflow for troubleshooting persistent impurities.

Experimental Protocols

Protocol 1: Recrystallization from Toluene/Hexane

This protocol is adapted from a patented method for purifying a structurally similar compound with the same di-substituted impurity[3].

  • Dissolution: In a flask, dissolve the crude Butyl 2-(4-hydroxyphenoxy)propanoate (e.g., 10.0 g) in a minimal volume of warm toluene (e.g., 20-30 mL) at 50-60 °C.

  • Induce Saturation: While keeping the solution warm, slowly add n-hexane as an anti-solvent until you observe persistent turbidity.

  • Clarification: Add a few drops of warm toluene to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath (0-5 °C) for at least one hour.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Confirm the purity of the isolated solid using the HPLC method described in Table 1. The di-substituted impurity should be significantly reduced or absent in the crystalline product, while being concentrated in the filtrate[3].

Protocol 2: Flash Column Chromatography

This protocol provides a general framework for purification using silica gel chromatography.

  • Eluent Selection: Using TLC, identify a hexane:ethyl acetate mixture that provides good separation between the product (Rf ≈ 0.3) and the oligomer impurity (higher Rf). A starting point could be 9:1 or 4:1 (Hexane:Ethyl Acetate).

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the selected eluent system. Ensure the column is packed uniformly without any air bubbles.

  • Sample Preparation: Dissolve the crude product (e.g., 1.0 g) in the smallest possible volume of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Run the column with the selected eluent, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Butyl 2-(4-hydroxyphenoxy)propanoate as an oil or solid.

  • Analysis: Confirm the purity using HPLC.

References

  • Goyon, A., et al. (2021). Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114466. [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Oda, M., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 994-996. [Link]

  • Google Patents. (2018). CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound.
  • Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Agilent Technologies. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]

  • Waters Corporation. Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. [Link]

  • Ermer, J. (2001). Identification of Pharmaceutical Impurities. In Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. [Link]

  • ACS Publications. (2012). Selection of DNA Aptamers That Recognize α-Synuclein Oligomers Using a Competitive Screening Method. [Link]

  • National Center for Biotechnology Information. (2020). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. [Link]

  • Google Patents. (1986). EP 0192849 B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
  • Google Patents. (2021). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy)
  • BioPharmaSpec. (2025). Higher-Order Structure (HOS) Characterization of Oligonucleotides: Analytical Techniques and Considerations. [Link]

  • LCGC International. (2020). Analytical Separation Methods for Therapeutic Oligonucleotides. [Link]

  • Academia.edu. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]

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  • ResearchGate. (2008). Synthesis and properties of phenylpropiolic acid oligomers | Request PDF. [Link]

  • Quick Company. (2007). PRODUCTION PROCESS OF OPTICALLY PURE 2 (4 HYDROXYPHENOXY) PROPIONIC ACID COMPOUNDS. [Link]

  • Google Patents. (2020). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
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  • University of Cambridge. (2012). REPLICATION OF SEQUENCE INFORMATION IN SYNTHETIC OLIGOMERS. [Link]

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Technical Support Center: Enhancing the Optical Purity of (R)-butyl 2-(4-hydroxyphenoxy)propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and purification of (R)-butyl 2-(4-hydroxyphenoxy)propionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral compound. The optical purity of (R)-butyl 2-(4-hydroxyphenoxy)propionate is critical for its efficacy and safety in various applications, including as an intermediate for herbicides.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of (R)-butyl 2-(4-hydroxyphenoxy)propionate. Each issue is presented in a question-and-answer format, providing not just a solution but also the scientific reasoning behind it.

Question 1: My final product, (R)-butyl 2-(4-hydroxyphenoxy)propionate, has a low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess is a common and critical issue. The root cause often lies in the initial synthesis of the precursor, (R)-2-(4-hydroxyphenoxy)propionic acid, or in the subsequent esterification step. Here’s a breakdown of potential causes and corrective actions:

1. Racemization During Synthesis or Esterification:

  • Causality: The chiral center at the C-2 position of the propionate moiety can be susceptible to racemization, especially under harsh reaction conditions such as high temperatures or the presence of strong bases or acids.[3]

  • Solution:

    • Mild Reaction Conditions: Employ milder conditions during the synthesis of the acid and its subsequent esterification. For the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid with n-butanol, using a catalyst like concentrated sulfuric acid, it is crucial to control the temperature. A typical procedure involves reacting at 85-90°C and then increasing the temperature to 105-108°C to remove the water-n-butanol azeotrope and drive the reaction to completion.[4]

    • Avoid Strong Bases: If your synthesis involves a nucleophilic substitution reaction with an (S)-2-halopropionic acid derivative, strong bases can promote elimination reactions or racemization. Using a weaker base or carefully controlling the stoichiometry is recommended.

2. Inefficient Chiral Resolution:

  • Causality: If you are preparing the (R)-enantiomer through the resolution of a racemic mixture of 2-(4-hydroxyphenoxy)propionic acid, the efficiency of the resolution method is paramount. Enzymatic kinetic resolution is a highly effective technique for this purpose.[5]

  • Solution: Optimize Enzymatic Kinetic Resolution:

    • Enzyme Selection: Lipases are commonly used for the enantioselective esterification or hydrolysis of 2-arylpropionic acid derivatives.[6][7] Lipases from Candida rugosa have shown good enantioselectivity in these reactions.[8][9][10] It's crucial to screen different lipases to find the one with the highest enantioselectivity (E-value) for your specific substrate.

    • Reaction Medium: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Hydrophobic organic solvents like cyclohexane are often preferred for enantioselective esterification.[8][9][10]

    • Control of Water Activity: In esterification reactions, the water produced can lead to a reversal of the reaction, reducing the yield and potentially affecting enantioselectivity. The use of molecular sieves or performing the reaction under vacuum can help to remove water.

    • Temperature and pH: Every enzyme has an optimal temperature and pH range for its activity and stability. These parameters should be optimized for the chosen lipase. For instance, some Candida rugosa lipase-catalyzed reactions show good results at temperatures between 30 and 40°C.[11]

3. Impure Starting Materials:

  • Causality: The optical purity of your final product can be no higher than that of your starting chiral precursor. If you are starting with (R)-2-(4-hydroxyphenoxy)propionic acid, its enantiomeric purity must be high.

  • Solution:

    • Source High-Purity Precursors: Ensure the (R)-2-(4-hydroxyphenoxy)propionic acid used has a high enantiomeric excess.[12]

    • Purify the Precursor: If necessary, recrystallize the (R)-2-(4-hydroxyphenoxy)propionic acid to improve its optical purity before proceeding with the esterification.

Question 2: I am attempting an enzymatic resolution of racemic 2-(4-hydroxyphenoxy)propionic acid, but the conversion rate is low. How can I increase the reaction efficiency?

Answer: Low conversion in an enzymatic resolution can be frustrating. Here are several factors to investigate and optimize:

1. Enzyme Activity and Stability:

  • Causality: The lipase may be inactive or may have denatured under the reaction conditions.

  • Solution:

    • Enzyme Source and Quality: Use a reputable supplier for your lipase and ensure it has been stored correctly.

    • Immobilization: Immobilizing the lipase on a solid support can enhance its stability and allow for easier recovery and reuse.[13]

    • pH and Temperature: As mentioned before, operate within the optimal pH and temperature range for the specific lipase. Deviations can drastically reduce enzyme activity.

2. Substrate and Product Inhibition:

  • Causality: High concentrations of the substrate or the product can sometimes inhibit the enzyme, slowing down the reaction rate.

  • Solution:

    • Substrate Concentration: Investigate the effect of substrate concentration on the reaction rate to identify any substrate inhibition.

    • In Situ Product Removal: If product inhibition is suspected, consider methods for in-situ product removal to keep its concentration low in the reaction medium.

3. Mass Transfer Limitations:

  • Causality: In heterogeneous systems (e.g., with an immobilized enzyme), the rate of reaction can be limited by the diffusion of the substrate to the enzyme's active site.

  • Solution:

    • Agitation: Ensure adequate mixing to minimize mass transfer limitations.

    • Particle Size of Immobilized Enzyme: If using an immobilized enzyme, smaller particle sizes can increase the surface area and reduce diffusion limitations.

Question 3: After synthesis, I am struggling to purify the (R)-butyl 2-(4-hydroxyphenoxy)propionate and remove byproducts. What are the recommended purification techniques?

Answer: Effective purification is crucial for obtaining a high-purity product. Here are some recommended techniques:

1. Recrystallization:

  • Causality: Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.

  • Solution:

    • Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-(4-hydroxyphenoxy)propionic acid esters, solvents like toluene, hexane, or mixtures thereof can be effective.[14] A process of dissolving the crude product in a solvent like toluene at an elevated temperature (e.g., 30-130°C) and then cooling to allow the pure product to crystallize can be employed.[14]

    • Control Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals.

2. Column Chromatography:

  • Causality: For separating mixtures of compounds with different polarities, column chromatography is a standard and effective method.

  • Solution:

    • Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase (a mixture of solvents) should be chosen to achieve good separation of your desired product from impurities. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for complex mixtures.

3. Chiral High-Performance Liquid Chromatography (HPLC):

  • Causality: To not only purify but also to separate enantiomers and accurately determine the enantiomeric excess, chiral HPLC is the method of choice.[15][16][17]

  • Solution:

    • Chiral Column Selection: Various chiral stationary phases are available (e.g., polysaccharide-based columns like Chiralcel OD or OK).[15] The selection of the column and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the optical purity of (R)-butyl 2-(4-hydroxyphenoxy)propionate?

A1: (R)-butyl 2-(4-hydroxyphenoxy)propionate is a key intermediate in the synthesis of several aryloxyphenoxypropionate herbicides.[1] In many biologically active molecules, only one enantiomer exhibits the desired activity, while the other may be inactive or even have undesirable side effects.[15][18] Therefore, a high optical purity of the (R)-enantiomer is essential to ensure the efficacy of the final herbicide product and to minimize potential environmental impact from the inactive (S)-enantiomer.

Q2: Can I use a non-enzymatic method for the chiral resolution of 2-(4-hydroxyphenoxy)propionic acid?

A2: Yes, classical resolution using a chiral resolving agent is a viable alternative. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the acid can be recovered by treatment with an achiral acid. However, this method can be labor-intensive and may not always provide as high an enantiomeric excess as enzymatic methods.

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining enantiomeric excess.[15] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated. Chiral Gas Chromatography (GC) can also be used for volatile derivatives.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-(4-hydroxyphenoxy)propionic acid

This protocol provides a general guideline for the lipase-catalyzed esterification of racemic 2-(4-hydroxyphenoxy)propionic acid with n-butanol. Optimization of specific parameters will be necessary.

Materials:

  • Racemic 2-(4-hydroxyphenoxy)propionic acid

  • n-Butanol

  • Immobilized Candida rugosa lipase

  • Anhydrous organic solvent (e.g., cyclohexane, toluene)

  • Molecular sieves (4 Å), activated

  • Buffer solution (if required for pH control)

Procedure:

  • To a round-bottom flask, add racemic 2-(4-hydroxyphenoxy)propionic acid (1 equivalent) and the organic solvent.

  • Add n-butanol (1.5-2 equivalents).

  • Add activated molecular sieves to the mixture to absorb the water produced during the reaction.

  • Add the immobilized Candida rugosa lipase (the amount will depend on the activity of the enzyme preparation and should be optimized).

  • Stir the reaction mixture at the optimal temperature for the lipase (e.g., 30-40°C).

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • The unreacted (S)-acid and the produced (R)-ester can be separated by extraction or column chromatography.

Protocol 2: Recrystallization of (R)-butyl 2-(4-hydroxyphenoxy)propionate

This protocol describes a general procedure for the purification of (R)-butyl 2-(4-hydroxyphenoxy)propionate by recrystallization.

Materials:

  • Crude (R)-butyl 2-(4-hydroxyphenoxy)propionate

  • Recrystallization solvent (e.g., toluene, hexane, or a mixture)

Procedure:

  • Place the crude (R)-butyl 2-(4-hydroxyphenoxy)propionate in a flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes, then filter the hot solution to remove the charcoal.

  • Allow the solution to cool down slowly to room temperature.

  • For further crystallization, you can place the flask in an ice bath.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Influence of Lipase Source on Enantioselectivity in the Resolution of 2-Arylpropionic Acids (Illustrative Data)

Lipase SourceEnantioselectivity (E-value)Conversion (%)Reference
Candida rugosa>100~50[8][9][10]
Pseudomonas cepacia>200~50[19]
Carica papaya>100~50[11]

Note: The data in this table is illustrative and based on the resolution of similar 2-arylpropionic acids. The actual values for 2-(4-hydroxyphenoxy)propionic acid may vary and require experimental determination.

Visualizations

Diagram 1: Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Separation Racemic_Acid Racemic 2-(4-hydroxyphenoxy)propionic acid Mix Reaction Mixture Racemic_Acid->Mix Alcohol n-Butanol Alcohol->Mix Lipase Immobilized Lipase Lipase->Mix Solvent Organic Solvent Solvent->Mix Reaction Enzymatic Esterification (Controlled Temperature) Mix->Reaction Monitoring Chiral HPLC Analysis (Conversion & e.e.) Reaction->Monitoring Sampling Monitoring->Reaction < 50% Conversion Stop_Reaction Filter to remove Lipase Monitoring->Stop_Reaction ~50% Conversion Separation Extraction / Chromatography Stop_Reaction->Separation S_Acid (S)-2-(4-hydroxyphenoxy)propionic acid Separation->S_Acid R_Ester (R)-butyl 2-(4-hydroxyphenoxy)propionate Separation->R_Ester

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-(4-hydroxyphenoxy)propionic acid.

Diagram 2: Troubleshooting Logic for Low Enantiomeric Excess

G cluster_0 Investigation Pathways cluster_1 Corrective Actions Start Low Enantiomeric Excess Observed Racemization Racemization during reaction? Start->Racemization Resolution Inefficient chiral resolution? Start->Resolution Starting_Material Impure starting material? Start->Starting_Material Milder_Conditions Use milder reaction conditions (lower temp., weaker base/acid) Racemization->Milder_Conditions Optimize_Enzyme Optimize enzymatic resolution: - Screen lipases - Optimize solvent, temp., pH Resolution->Optimize_Enzyme Purify_Precursor Verify and/or purify (R)-acid precursor Starting_Material->Purify_Precursor End High Enantiomeric Excess Achieved Milder_Conditions->End Optimize_Enzyme->End Purify_Precursor->End

Caption: A logical flow for troubleshooting low enantiomeric excess in the synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propionate.

References

  • Siodmiak, T., Ruminski, J. K., & Marszall, M. P. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R, S)-Ibuprofen. Current Organic Chemistry, 16(8), 972-977. [Link]

  • Siodmiak, T., Ruminski, J. K., & Marszall, M. P. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R,S)-Ibuprofen. Bentham Science Publishers. [Link]

  • Siodmiak, T., Ruminski, J. K., & Marszall, M. P. (2012). Application of Lipases from Candida rugosa in the Enantioselective Esterification of (R,S)-Ibuprofen. Repozytorium UMK. [Link]

  • Xing, G., Zhang, Q., & Yi, S. (2005). Immobilization of Candida rugosa lipase on a pH-sensitive support for enantioselective hydrolysis of ketoprofen ester. PubMed. [Link]

  • Colton, I. J., Ahmed, S. N., & Kazlauskas, R. J. (1995). A 2-Propanol Treatment Increases the Enantioselectivity of Candida rugosa Lipase toward Esters of Chiral Carboxylic Acids. The Journal of Organic Chemistry, 60(1), 212-217. [Link]

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. [Link]

  • Barton, M. J., et al. (1990). Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid. Enzyme and Microbial Technology, 12(8), 577-583. [Link]

  • Kielbasinski, P., et al. (2002). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. ResearchGate. [Link]

  • Siodmiak, T., et al. (2024). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. [Link]

  • CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • EP0192849B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
  • de Gonzalo, G., et al. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Lin, C. E., et al. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

  • Wu, S. H., et al. (2000). Carica papaya lipase: An effective biocatalyst for esterification resolution of (RS)-2-(chlorophenoxy)propionic acid. ResearchGate. [Link]

  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Koszelewski, D., et al. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry. [Link]

  • Koszelewski, D., et al. (2015). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Royal Society of Chemistry. [Link]

  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • DAICEL Chiral Application Search. 2-(4-Hydroxyphenoxy)propionic acid. DAICEL. [Link]

  • DAICEL Chiral Application Search. 2-(4-Hydroxyphenoxy)propionic acid. DAICEL. [Link]

  • Zhang, Y., et al. (2021). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. [Link]

  • Alcaraz, C., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI. [Link]

  • CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Zhang, Y., et al. (2021). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate. [Link]

  • LibreTexts. Enantioselective Synthesis. LibreTexts. [Link]

  • Quick Company. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Quick Company. [Link]

Sources

Troubleshooting low yield in 2-(4-hydroxyphenoxy)propanoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2-(4-Hydroxyphenoxy)propanoate Esterification Ticket ID: #HP-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

The synthesis of 2-(4-hydroxyphenoxy)propanoate (and its esters) is a critical step in the manufacturing of "fop" class herbicides (e.g., Fenoxaprop) and PPAR agonists. The standard industrial route is the Williamson Ether Synthesis between hydroquinone and a 2-halopropanoate.

Low yield in this reaction is rarely due to a single factor. It is usually a competition between four distinct pathways:

  • Desired O-Alkylation: Formation of the mono-ether.

  • Over-Alkylation: Reaction of the second hydroxyl group to form the bis-ether.

  • Hydrolysis: Saponification of the ester moiety by the base.

  • Oxidation: Conversion of hydroquinone to benzoquinone (tar/polymerization).

Reaction Pathway Map

The following diagram illustrates the competitive landscape of your reaction flask.

ReactionPathways HQ Hydroquinone (Reactant) Mono TARGET PRODUCT 2-(4-hydroxyphenoxy) propanoate HQ->Mono + Halo / Base (Controlled eq.) Quinone IMPURITY C Benzoquinone (Oxidation/Tar) HQ->Quinone O2 / High pH Halo 2-Halo-propanoate (Reagent) Acrylate IMPURITY D Acrylate (Elimination) Halo->Acrylate High Temp / Strong Base (E2 Elimination) Bis IMPURITY A Bis-alkylation product Mono->Bis + Halo / Base (Over-reaction) Acid IMPURITY B Free Acid (Hydrolysis) Mono->Acid + H2O / Strong Base (Saponification)

Figure 1: Competitive reaction pathways in the alkylation of hydroquinone. Green indicates the desired path; red, yellow, and black indicate yield-destroying side reactions.

Troubleshooting Guide (Q&A)

Category A: "I am getting the Acid, not the Ester."

User Observation: NMR/LCMS shows the correct backbone, but the methyl/ethyl group is gone. Yield of the ester is <10%.

Root Cause: Saponification. You are likely using a hydroxide base (NaOH/KOH) in the presence of water or methanol. While hydroxide is excellent for deprotonating the phenol, it rapidly hydrolyzes the ester group of your 2-halopropanoate or your product.

Solution:

  • Switch Base: Use anhydrous Potassium Carbonate (K₂CO₃) . It is strong enough to deprotonate the phenol (pKa ~10) but significantly less nucleophilic toward the ester than hydroxide.

  • Solvent Change: Switch to a polar aprotic solvent like Acetone , Acetonitrile , or DMF . Avoid alcohols if transesterification is a concern.

  • Water Control: Ensure the system is anhydrous. If using K₂CO₃, dry it in an oven at 120°C overnight before use.

Category B: "My yield is low because of a heavy impurity."

User Observation: TLC shows a large spot running higher (less polar) than the product. Mass spec shows M + [Target Mass] - [Leaving Group].

Root Cause: Bis-Alkylation. Hydroquinone has two reaction sites. Once the first site reacts, the remaining phenol is still nucleophilic. If you use a 1:1 ratio or excess alkylating agent, you will form the bis-ether.

Solution:

  • Stoichiometry: Use a excess of Hydroquinone (1.5 to 2.0 equivalents) relative to the halo-ester. This statistically favors the mono-attack.

  • Slow Addition: Add the halo-ester dropwise to the hydroquinone/base mixture. Keep the concentration of the alkylating agent low relative to the hydroquinone.

  • Purification Strategy: The excess hydroquinone is water-soluble (especially at high pH). It can be washed away during workup, whereas the bis-product is difficult to separate from the mono-product.

Category C: "The reaction turned black/dark brown."

User Observation: The mixture became opaque and dark within minutes. Workup resulted in a tarry emulsion.

Root Cause: Oxidation (Quinone Formation). Hydroquinone is easily oxidized to p-benzoquinone in basic conditions, especially if exposed to air. This triggers polymerization (tar).

Solution:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon .

  • Antioxidant Additive: Add a catalytic amount of Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (0.5 - 1.0 mol%) to the reaction mixture. This reduces any quinone formed back to hydroquinone.

  • Degas Solvents: Sparge your solvent with nitrogen for 15 minutes before use.

Optimized Protocol (SOP)

Based on industrial best practices for selective mono-alkylation.

Objective: Synthesis of Methyl 2-(4-hydroxyphenoxy)propanoate. Scale: 10 mmol (adaptable).

ReagentEquivalentsRole
Hydroquinone 1.5 - 2.0 eq Reactant (Excess prevents bis-alkylation)
Methyl 2-chloropropionate 1.0 eqLimiting Reagent
K₂CO₃ (Anhydrous) 1.2 eqBase (Mild, prevents hydrolysis)
Sodium Bisulfite 0.05 eqAntioxidant (Prevents tar)
Acetone or DMF Solvent[0.5 M] Concentration
Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Hydroquinone (1.5 eq), K₂CO₃ (1.2 eq), and Sodium Bisulfite (0.05 eq).

  • Solvation: Add anhydrous Acetone (or DMF). Sparge with nitrogen for 10 minutes while stirring.

  • Activation: Heat the mixture to gentle reflux (approx. 56°C for acetone) for 30 minutes. The mixture will turn a milky suspension (phenoxide formation).

  • Addition: Add Methyl 2-chloropropionate (1.0 eq) dropwise over 20–30 minutes. Note: If using the chiral (S)-enantiomer, this reaction proceeds via SN2 with inversion to the (R)-product.

  • Reaction: Reflux for 6–12 hours. Monitor by TLC or HPLC.

    • Checkpoint: Look for the disappearance of the halo-ester. Hydroquinone spots will remain (due to excess).

  • Workup (Crucial for Purity):

    • Filter off the solid salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate to remove Acetone.

    • Redissolve the residue in Ethyl Acetate.

    • Wash 1: Water (removes bulk salts).

    • Wash 2: 0.5M HCl (neutralizes remaining phenoxide).

    • Wash 3: Water (repeatedly) or dilute NaHSO₃ solution. Hydroquinone is water-soluble; the ester is not.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

Stereochemistry Note

If you are synthesizing the bioactive form (often the (R)-isomer for herbicides), you must start with the (S)-2-chloropropionate or (S)-2-bromopropionate .

  • Mechanism: SN2 Nucleophilic Substitution.[1][2][3]

  • Result: Inversion of configuration.

  • Warning: If you use a weak leaving group or high temperatures with a strong base, you risk racemization via an enolate intermediate. Stick to K₂CO₃/Acetone to preserve optical purity [1].

References

  • Nissan Chemical Industries. (1986). Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.[4][5][6] European Patent EP0192849B1. Link

  • Gambarotti, C., et al. (2013).[7] Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2.[7][8][9][10] Current Organic Chemistry, 17(10). Link

  • BenchChem. (2025).[11] Preventing elimination side reactions in Williamson synthesis.Link

  • Liaoning Cynda Agricultural Science. (2021). Method for preparing (R)-(+)-2-(4-hydroxyphenoxy) methyl propionate.[12][13] CN Patent CN112694403A. Link

Sources

Minimizing side reactions in hydroquinone alkylation processes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroquinone Alkylation Optimization Ticket Queue: HIGH PRIORITY Subject: Minimizing Side Reactions & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Paradox

Welcome to the technical support hub for hydroquinone (HQ) alkylation. If you are synthesizing 2-tert-butylhydroquinone (TBHQ) or 2,5-di-tert-butylhydroquinone (DTBHQ), you are likely battling the "Selectivity Paradox." The electron-rich nature of the HQ ring makes it highly reactive, leading to a cascade of competitive pathways:

  • Regioselectivity Failure: Over-alkylation (Mono-

    
     Di- substitution).
    
  • Chemoselectivity Failure: O-alkylation (Etherification) vs. C-alkylation.

  • Redox Instability: Oxidation to p-Benzoquinone (Darkening/Tarry byproducts).

This guide abandons generic advice. Below are specific troubleshooting modules based on the most frequent "User Reported Issues" in industrial and pharmaceutical synthesis.

Visualizing the Reaction Network

Before troubleshooting, you must visualize the competitive landscape. The diagram below maps the kinetic vs. thermodynamic pathways.

HQ_Alkylation_Pathways HQ Hydroquinone (Starting Material) Mono Mono-Alkyl HQ (TBHQ - Target 1) HQ->Mono k1 (C-Alkylation) Ether 4-Alkoxyphenol (O-Alkylation Impurity) HQ->Ether k_O (Kinetic Control) Quinone p-Benzoquinone (Oxidation Impurity) HQ->Quinone Oxidation (O2 / High pH) AlkylAgent Alkylating Agent (t-BuOH / Isobutene) Oligomer Alkyl Oligomers (Polymerized Reagent) AlkylAgent->Oligomer Acid Cat. (Side Rxn) Di 2,5-Di-Alkyl HQ (DTBHQ - Target 2) Mono->Di k2 (Over-Alkylation) Mono->Quinone Oxidation Ether->Mono Rearrangement (Strong Acid)

Figure 1: Reaction network showing competitive C-alkylation, O-alkylation, and oxidation pathways.

Module 1: Controlling Regioselectivity (Mono- vs. Di-Alkylation)

User Ticket #402: "I am targeting TBHQ (Mono), but my HPLC shows 30% DTBHQ (Di). I reduced the reaction time, but conversion dropped."

Root Cause Analysis

The alkyl group (e.g., tert-butyl) is electron-donating. Once the first alkyl group attaches, the ring becomes more nucleophilic than the starting hydroquinone. This makes


 (see Fig 1), leading to runaway di-alkylation.
Resolution Protocol: The "Water-Brake" Method

To suppress di-alkylation without killing conversion, you must modulate catalyst activity using a heterogeneous system or solvent effects.

Step-by-Step Optimization:

  • Stoichiometry Control:

    • Standard: 1:1 molar ratio often fails.

    • Correction: Use a 1:0.8 ratio (HQ:Alkylating Agent). It is cheaper to recycle unreacted HQ than to remove DTBHQ.

  • The "Water Effect" (Critical Variable):

    • In acid-catalyzed systems (e.g., PTSA or

      
      ), adding small amounts of water acts as a base, buffering the acidity function (
      
      
      
      ).
    • Protocol: Add water at 0.5% - 2.0% v/v relative to the solvent. This selectively slows down the second alkylation step (

      
      ) more than the first (
      
      
      
      ) due to the steric hindrance of the solvated proton attacking the substituted ring [1].
  • Temperature Ramp:

    • Start at 60°C for initiation.

    • Do NOT exceed 85°C. Higher temperatures lower the activation energy barrier for the di-substitution [2].

Data Validation Table: Effect of Water on Selectivity

Condition HQ Conversion (%) TBHQ Selectivity (%) DTBHQ Selectivity (%)
Anhydrous PTSA 95% 55% 40%

| PTSA + 0.5%


 | 88% | 82%  | 12% |
| PTSA + 5.0% 

| 40% | 95% | 2% |

Module 2: Chemoselectivity (Eliminating O-Alkylation)

User Ticket #409: "My mass spec shows a peak at M+ matching the product, but the NMR indicates an ether linkage (4-alkoxyphenol). Why is O-alkylation happening?"

Root Cause Analysis

This is a classic Hard/Soft Acid-Base (HSAB) conflict.

  • C-Alkylation: Thermodynamic product. Favored by "soft" carbocation character and strong acid catalysis.

  • O-Alkylation: Kinetic product. Favored if the phenolic proton is removed (basic conditions) or if the electrophile is "hard" (e.g., using alkyl halides without sufficient Lewis acid activation) [3].

Resolution Protocol: Acid Strength & Reversibility
  • Switch Catalyst Class:

    • If using weak acids (e.g., phosphoric acid alone), you may not be generating a stable carbocation.

    • Recommendation: Switch to Zeolite H-Beta or Amberlyst-15 . These solid acids provide a high local acidity that favors C-alkylation [4].

  • Thermodynamic Equilibration:

    • O-alkylation is often reversible under strong acidic conditions (Claisen-type rearrangement).

    • Self-Validating Step: If Ether is detected, extend reaction time by 2 hours at reflux. Monitor the disappearance of the ether peak. If it persists, your catalyst is too weak to force the rearrangement.

  • Solvent Selection:

    • Avoid polar aprotic solvents (DMF, DMSO) which solvate cations and leave "naked" phenoxide anions that attack at Oxygen.

    • Preferred Solvent:Toluene or Water (in suspension). Toluene supports the Friedel-Crafts mechanism effectively.

Module 3: Preventing Oxidation (The "Brown Gunk" Issue)

User Ticket #415: "The reaction mixture turns black within 30 minutes. Yield is low due to tar formation."

Root Cause Analysis

Hydroquinone is easily oxidized to p-benzoquinone (PBQ).[1] PBQ can then undergo Michael additions with remaining HQ to form quinhydrone (dark green/black charge-transfer complex) and eventual polymers. This is catalyzed by trace metals (


, 

) and high pH [5].
Resolution Protocol: Redox Hygiene
  • Inert Atmosphere (Mandatory):

    • Sparge the reaction vessel with

      
       or Argon for 15 minutes before heating. Maintain a positive pressure blanket throughout.
      
  • Reducing Agents:

    • Add Hypophosphorous acid (

      
      )  (0.1 mol%) or Sodium Bisulfite  to the reaction mixture. These act as scavengers, reducing any formed Quinone back to Hydroquinone immediately.
      
  • Metal Deactivation:

    • If using a steel reactor, passivation is required. For glass reactors, ensure stir bars are not chipped (exposing magnetic cores).

    • Check: Add EDTA (0.05%) if metal contamination from raw materials is suspected.

Summary of Troubleshooting Parameters

SymptomProbable CauseImmediate Correction
High DTBHQ (Di-alkyl) Over-reaction;

Stop reaction at 80% conversion; Add 0.5% water; Reduce Temp <85°C.
Ether Formation Catalyst too weak; Kinetic controlIncrease Catalyst Acidity (Switch to Sulfonic resin); Switch solvent to Toluene.
Black/Brown Color Oxidation to Benzoquinone

purge; Add

; Check for metal ions.
Polymer/Gum Polymerization of Alkyl AgentDecrease acid concentration; Lower temperature; Add alkylating agent slower.

References

  • BenchChem Technical Support. (2025).[2] Preparation of 2-tert-butylhydroquinone from 2,5-di-tert-butylhydroquinone: Effects of water and acid amount.[3]3[4][5][6]

  • Google Patents. (2025). Directional synthesis method of 2,5 di tert butyl hydroquinone (CN Patent).7

  • Bhongale, P., et al. (2021).[8] A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis / ResearchGate. 9[5][6]

  • University of Tokyo. (2025). Development of Heterogeneous Catalysts for Redox Reactions and Hydroquinone Derivatization.[10]10[5]

  • INCHEM. (1994). Hydroquinone: Oxidation mechanisms and environmental degradation.[1]11

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Butyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemical manufacturing and drug development, ensuring the purity of intermediates and final products is a non-negotiable cornerstone of quality control. Butyl 2-(4-hydroxyphenoxy)propanoate, a key building block in the synthesis of various commercial products, including chiral herbicides, demands a robust analytical methodology to quantify its purity and identify potential impurities.[1][2] This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, grounded in established scientific principles and regulatory standards. We will explore a primary High-Performance Liquid Chromatography (HPLC) method in detail, contrast it with Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), and provide the experimental rationale to empower researchers in their methodological choices.

Understanding the Analytical Challenge

Butyl 2-(4-hydroxyphenoxy)propanoate is an aromatic ester possessing a phenolic hydroxyl group. This structure dictates its analytical behavior: moderate polarity, UV absorbance due to the benzene ring, and susceptibility to certain degradation pathways. A successful purity method must be able to separate the main component from structurally similar impurities.

Anticipated Impurities: Based on a typical esterification synthesis route—reacting 2-(4-hydroxyphenoxy)propanoic acid with butanol in the presence of an acid catalyst—the following impurities are anticipated[3]:

  • Starting Materials: Unreacted 2-(4-hydroxyphenoxy)propanoic acid and residual butanol.

  • Catalyst Residues: Traces of the acid catalyst.

  • By-products: Di-substituted products such as 1,4-bis(1-carbobutoxyethoxy)benzene and potential oligomers.[4]

  • Degradation Products: Hydrolysis of the ester back to the parent acid and butanol.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, polar to moderately polar organic molecules, RP-HPLC is the industry's workhorse.[5][6] Its versatility, reproducibility, and adaptability make it the premier choice for analyzing Butyl 2-(4-hydroxyphenoxy)propanoate. The method leverages a non-polar stationary phase (like C18) and a polar mobile phase to separate compounds based on their hydrophobicity.[5][7]

Expertise & Causality: Why RP-HPLC is the Optimal Starting Point

The combination of an aromatic ring and a butyl ester group in the target molecule provides sufficient hydrophobicity for strong retention on a C18 column, while the phenolic hydroxyl and ester functionalities allow for effective separation from both more polar (e.g., the starting acid) and less polar (e.g., by-products) impurities using a gradient elution.[8] A Diode Array Detector (DAD) is ideal, as it can acquire full UV spectra, aiding in peak identification and purity assessment.[9]

Experimental Protocol: A Self-Validating System

This protocol is designed in accordance with principles outlined in pharmacopeias such as the USP General Chapter <621> on Chromatography and validated against ICH Q2(R1) guidelines.[5][10][11][12][13]

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 column provides excellent hydrophobic selectivity for aromatic esters. The 3.5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.

  • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Rationale: The acidic modifier suppresses the ionization of the phenolic hydroxyl group and any residual carboxylic acid impurity, leading to sharper, more symmetrical peaks.

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and lower viscosity compared to methanol.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

    • Rationale: A gradient elution is essential to first elute polar impurities, then the main analyte, and finally any non-polar by-products within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures run-to-run reproducibility by controlling viscosity and retention times.

  • Detection: Diode Array Detector (DAD) at 280 nm.

    • Rationale: 280 nm is a common wavelength for detecting phenolic compounds. The DAD allows for monitoring other wavelengths and checking for co-eluting impurities via peak purity analysis.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Workflow for Purity Analysis

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis: Alternative Methodologies

While RP-HPLC is the recommended primary method, other techniques offer specific advantages and serve as valuable alternatives or confirmatory methods.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.[14][15]

  • Principle: Operates on the same principles as HPLC but at much higher pressures (up to 15,000 psi or 1,000 bar).[16][17] This allows for the use of smaller particle columns, which dramatically increases separation efficiency.

  • Advantages over HPLC:

    • Speed: Analysis times can be reduced by up to 80-90%.[16]

    • Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.[14][15]

    • Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, improving detection limits.[15]

    • Solvent Consumption: Lower flow rates and shorter run times significantly reduce solvent usage.[16][17]

  • Considerations: Requires a dedicated UHPLC system capable of handling high backpressures. Method transfer from HPLC to UHPLC is possible but requires careful adjustment according to USP <621> guidelines.[18]

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[19] For Butyl 2-(4-hydroxyphenoxy)propanoate, its applicability depends on the compound's thermal stability.

  • Principle: A sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported by a carrier gas through a column containing a stationary phase. A Flame Ionization Detector (FID) is typically used for organic compounds.

  • Advantages:

    • High Resolution: Capillary GC columns offer extremely high separation efficiency.[19]

    • Sensitivity: FID is highly sensitive to hydrocarbons.

    • Different Selectivity: Provides an orthogonal separation mechanism to HPLC, which is valuable for confirming purity and identifying impurities not resolved by LC.

  • Considerations:

    • Thermal Stability: The primary concern is whether the ester will degrade in the high-temperature injector port or column. This must be experimentally verified.

    • Derivatization: Non-volatile impurities, like the starting carboxylic acid, would require derivatization to become volatile, adding complexity to the sample preparation.[19] GC is well-suited for analyzing residual solvents like butanol.

Performance Comparison

The following table summarizes the expected performance characteristics of the three discussed methods for the purity analysis of Butyl 2-(4-hydroxyphenoxy)propanoate.

ParameterHPLC (Primary Method)UHPLCGas Chromatography (GC-FID)
Principle Reversed-Phase PartitionReversed-Phase PartitionGas-Liquid Partition
Typical Run Time 25-30 minutes3-5 minutes15-20 minutes
Resolution Good to ExcellentSuperiorSuperior
Relative Cost MediumHighMedium
Key Advantage Robust, widely available, directly applicable.High throughput, superior resolution, and sensitivity.[14][15][16]Orthogonal selectivity, excellent for volatile impurities.
Key Limitation Longer analysis time compared to UHPLC.Requires specialized high-pressure equipment.Risk of thermal degradation of the analyte.

Logical Framework for Method Selection

The choice of analytical method is guided by the specific requirements of the analysis.

Method_Selection Start Purity Analysis Needed? Routine_QC Routine QC? Start->Routine_QC High_Throughput High Throughput Needed? Routine_QC->High_Throughput No UHPLC Use UHPLC Method Routine_QC->UHPLC Yes HPLC Use HPLC Method High_Throughput->HPLC No High_Throughput->UHPLC Yes Confirm_Purity Orthogonal Method for Confirmation? Confirm_Purity->HPLC End GC Use GC Method (after stability check) Confirm_Purity->GC Yes HPLC->Confirm_Purity

Sources

A Senior Application Scientist's Guide to Establishing Optical Rotation Standards for (R)-butyl 2-(4-hydroxyphenoxy)propionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality

In the realms of pharmaceutical development and modern agrochemicals, the three-dimensional structure of a molecule is not a trivial detail—it is often the very essence of its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit starkly different physiological effects. For many arylphenoxypropionate compounds, used extensively as herbicides, only the (R)-isomer possesses the desired biological activity.[1] The (S)-isomer is often inactive or, in the worst-case scenario for therapeutic drugs, could be harmful.

This guide focuses on (R)-butyl 2-(4-hydroxyphenoxy)propionate (CAS No. 87129-32-6), an important intermediate in the synthesis of such active ingredients. Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final product. Optical rotation measurement, or polarimetry, stands as a cornerstone technique for this purpose. It offers a rapid, non-destructive, and cost-effective method to confirm the stereochemical identity and purity of chiral substances.[2][3]

This document provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and comparing optical rotation standards for (R)-butyl 2-(4-hydroxyphenoxy)propionate. We will delve into the foundational principles of polarimetry, detail rigorous experimental protocols, and compare this classical technique with modern orthogonal methods to construct a self-validating system for quality control.

Section 1: The Principle of Polarimetry in Quality Control

Polarimetry is an analytical technique that measures the change in the orientation of plane-polarized light as it passes through a solution containing a chiral compound.[3][4] This phenomenon, known as optical rotation, is a fundamental characteristic of optically active molecules.

  • Observed Rotation (α): This is the raw, measured angle of rotation in degrees. It is dependent on several experimental variables.

  • Specific Rotation ([α]): To create a standardized and comparable physical constant for a chiral compound, the observed rotation is normalized using Biot's Law.[2] This value is what is reported in pharmacopeias and chemical literature.[5]

The formula for specific rotation is:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source.

  • α is the observed optical rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per 100 milliliters ( g/100 mL).[6]

Section 2: Critical Parameters for Accurate and Reproducible Measurement

The value of specific rotation is meaningless without strict control over the experimental conditions. Understanding the causality behind these parameters is key to achieving trustworthy results.

  • Wavelength (λ): The magnitude of optical rotation is highly dependent on the wavelength of light. The universal standard for polarimetry is the sodium D-line, an emission from a sodium lamp at a wavelength of 589 nm.[5][7] Consistency here is non-negotiable for comparing results across laboratories.

  • Temperature (T): Molecular motion and solvent density change with temperature, directly impacting the observed rotation. Major pharmacopeias, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate precise temperature control, typically at 20°C or 25°C, with a tolerance of ±0.5°C.[5]

  • Solvent: The solvent can interact with the chiral analyte through hydrogen bonding or dipole-dipole interactions, altering its conformation and thus its interaction with polarized light. It is crucial to use the same high-purity solvent for all related measurements, including the blank/zeroing step.

  • Concentration (c): While Biot's Law normalizes for concentration, the relationship is only linear within a certain range. Measurements should be performed at concentrations specified in a monograph or, for in-house standards, at a consistent and well-documented concentration.

  • Path Length (l): The polarimeter cell's path length, typically 1 dm (100 mm), must be accurately known. High-precision cells should be used and handled with care to avoid scratches or damage to the optical windows.

Section 3: Establishing a Reference Standard for (R)-butyl 2-(4-hydroxyphenoxy)propionate

A significant challenge for this specific compound is the absence of a primary, certified reference material (CRM) from major pharmacopeias like USP or EP. Therefore, a laboratory must rely on literature values and a robust process for qualifying an in-house secondary standard.

Literature Value as a Benchmark A key piece of data comes from patent literature, which reports a specific rotation value for the optically pure compound:

  • [α]D25 = +57.6° (neat) [8]

The term "neat" signifies the measurement was performed on the pure, undiluted liquid. This is an important but challenging benchmark, as most measurements are performed on solutions. When comparing a solution-based measurement to a neat value, differences are expected due to solvent effects.

Alternative Reference: The Parent Acid The parent compound, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, is commercially available and has a well-documented specific rotation:

  • [α]D20 = +58° (c = 1 in methanol)

This material can serve as an excellent system suitability standard to verify that the polarimeter and methodology are performing correctly before analyzing the butyl ester.

Workflow for Qualifying an In-House Standard To establish a trustworthy in-house standard, a multi-step qualification process is required. This creates a self-validating system.

cluster_0 In-House Standard Qualification Workflow procure 1. Procure/Synthesize High-Purity Batch identity 2. Confirm Identity (NMR, MS) procure->identity purity 3. Confirm Chemical Purity (>99.5% via HPLC) identity->purity ee_purity 4. Determine Enantiomeric Excess (>99% e.e. via Chiral HPLC) purity->ee_purity measure 5. Measure Specific Rotation (Rigorous, Controlled Conditions) ee_purity->measure document 6. Document & Certify (Establish In-House Reference Value) measure->document

Caption: Workflow for qualifying a secondary in-house reference standard.

Section 4: Experimental Protocols

The following protocols provide a step-by-step guide to ensure accurate and compliant measurements.

Protocol 1: Polarimeter Calibration and System Suitability

This protocol ensures the instrument is performing accurately before any sample measurement. It must be validated according to regulatory guidelines like USP <781>.[2]

  • Instrument Setup: Power on the polarimeter and sodium lamp, allowing at least 30 minutes for stabilization. Ensure the sample chamber is clean and the instrument is level.

  • Cell Preparation: Thoroughly clean a 1-dm polarimeter cell with the chosen solvent (e.g., HPLC-grade methanol) and dry completely.

  • Blank Measurement (Zeroing): Fill the cell with the solvent, ensuring no air bubbles are present in the light path. Place the cell in the instrument and perform a zero calibration. This corrects for any slight rotation caused by the solvent or the cell itself.

  • Standard Measurement: Prepare a certified standard solution as per the certificate of analysis (e.g., a 10% sucrose solution). Equilibrate the solution to the target temperature (e.g., 20.0°C).

  • Verification: Measure the optical rotation of the standard solution. The obtained value must fall within the tolerance specified on the certificate (e.g., for a 10% sucrose solution, the specific rotation should be approximately +66.5° at 20°C).[2]

  • Documentation: Record all results, including the standard's lot number, certified value, and measured value, in the instrument logbook.

cluster_1 Polarimeter Calibration Workflow start Start: Stabilize Instrument clean Clean & Fill Cell with Solvent Blank start->clean zero Perform Zero Calibration clean->zero prep_std Prepare Certified Standard (e.g., Sucrose) zero->prep_std measure_std Measure Standard's Optical Rotation prep_std->measure_std compare Compare to Certified Value measure_std->compare pass System Suitable compare->pass Pass fail Troubleshoot & Recalibrate compare->fail Fail

Caption: Diagram of the polarimeter calibration and system suitability test.

Protocol 2: Measurement of Specific Rotation for (R)-butyl 2-(4-hydroxyphenoxy)propionate

  • Sample Preparation: Accurately weigh approximately 1.0 g of the qualified in-house standard. Quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent (e.g., methanol). Mix thoroughly. This creates a concentration (c) of approximately 1 g/100 mL.

  • Temperature Equilibration: Place the flask in a calibrated water bath set to the measurement temperature (e.g., 20.0°C ± 0.5°C) for at least 30 minutes.

  • Cell Rinsing and Filling: Rinse the clean polarimeter cell 2-3 times with the sample solution. Carefully fill the cell, ensuring no air bubbles are trapped.

  • Measurement: Place the cell in the temperature-controlled chamber of the polarimeter. Allow the reading to stabilize, then record the observed rotation (α). Perform at least three independent readings and use the average.

  • Calculation: Use the average observed rotation (α), the known path length (l = 1.0 dm), and the precisely calculated concentration (c) to calculate the specific rotation [α] using Biot's Law.

  • Comparison: Compare the calculated specific rotation to the established value for the in-house standard.

Section 5: Comparison with Orthogonal Methods

While polarimetry is an excellent tool, it measures a bulk property of the solution. It cannot distinguish a sample with 98% enantiomeric excess (e.e.) from one with 100% e.e. with high certainty, nor can it detect other chemical impurities. For comprehensive quality control, an orthogonal method—one that relies on a different scientific principle—is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1]

Chiral HPLC physically separates the (R) and (S) enantiomers, allowing for their precise quantification.[9] This provides a direct measure of enantiomeric excess and can simultaneously detect other impurities.

Comparative Analysis: Polarimetry vs. Chiral HPLC

FeaturePolarimetryChiral HPLC
Principle Measures bulk rotation of polarized light.[2]Physical separation of enantiomers on a chiral stationary phase.[1]
Primary Output Specific Rotation ([α])Enantiomeric Excess (% e.e.), Purity (%)
Speed Very fast (minutes per sample).[2]Slower (15-45 minutes per sample).
Cost Lower instrument and operational cost.Higher instrument cost, solvent consumption.
Sensitivity Less sensitive at very high or low e.e.Highly sensitive and accurate across the full range (0-100% e.e.).
Application Identity confirmation, concentration verification.[10]Precise quantification of enantiomeric purity, impurity profiling.

Using polarimetry to confirm the identity (i.e., that the dextrorotatory enantiomer is present) and chiral HPLC to confirm the exact enantiomeric excess creates a robust, self-validating analytical system that is central to modern Good Manufacturing Practices (GMP).[10]

Section 6: Data Summary and Interpretation

The following table summarizes the key reference values for establishing a standard for (R)-butyl 2-(4-hydroxyphenoxy)propionate and its parent acid.

CompoundSpecific Rotation [α]ConditionsSource
(R)-butyl 2-(4-hydroxyphenoxy)propionate +57.6° 25°C, D-line, neatEuropean Patent Office[8]
(R)-2-(4-hydroxyphenoxy)propionic acid +58° 20°C, D-line, c=1 in methanolSigma-Aldrich

Conclusion: A Multi-faceted Approach to Quality

Establishing a reliable optical rotation standard for (R)-butyl 2-(4-hydroxyphenoxy)propionate in the absence of a primary CRM requires a meticulous and scientifically-grounded approach. The best practice involves a combination of strategies:

  • Instrumental Rigor: The polarimeter must be properly calibrated with traceable standards and all measurements must be performed under tightly controlled conditions of temperature, wavelength, and concentration.

  • In-House Standard Qualification: A batch of the material must be thoroughly characterized for chemical purity and enantiomeric excess using orthogonal methods like HPLC and NMR before being designated as a secondary reference standard.

  • Orthogonal Method Validation: Chiral HPLC should be used to determine the absolute enantiomeric excess, providing a quantitative value that complements the qualitative identity confirmation from polarimetry.

By integrating these elements, researchers and quality control professionals can create a robust, trustworthy, and self-validating system. This ensures that the (R)-butyl 2-(4-hydroxyphenoxy)propionate used in further synthesis meets the stringent purity requirements demanded by the pharmaceutical and agrochemical industries, ultimately safeguarding product efficacy and safety.

References

  • How Polarimeters are Applied in Pharmaceutical Quality Control . Drawell. Available at: [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry . Rudolph Research Analytical. Available at: [Link]

  • Polarimetry: analysis of chiral substances . YesWeLab. Available at: [Link]

  • How to Use a Polarimeter Effectively . MRC Lab. Available at: [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry . National Center for Biotechnology Information (PMC - NIH). Available at: [Link]

  • Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients . ResearchGate. Available at: [Link]

  • Development and validation of a modified polarimetric assay method for small volume samples . ResearchGate. Available at: [Link]

  • Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds . European Patent Office - EP 0192849 B1. Available at: [Link]

  • Butyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate CAS 87129-32-6 . Theorem Chemical. Available at: [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid . Academia.edu. Available at: [Link]

  • Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Google Patents - CN112321428A.
  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives . CNR-IRIS. Available at: [Link]

  • Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography . NTU Scholars. Available at: [Link]

  • Specific Rotation . Chemistry Steps. Available at: [Link]

Sources

Analyzing degradation products of Butyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Degradation Analysis of Butyl 2-(4-hydroxyphenoxy)propanoate

Introduction: Beyond Purity—Characterizing Stability

Butyl 2-(4-hydroxyphenoxy)propanoate is a key chemical intermediate, notably in the synthesis of specialized aryloxyphenoxypropionate (AOPP) herbicides and potentially in other fine chemical applications.[1][2] For researchers and drug development professionals, understanding the purity of such a starting material is merely the first step. The true challenge lies in characterizing its stability and predicting its degradation profile. The degradation products, even in trace amounts, can have significant implications for the efficacy, safety, and regulatory compliance of the final product.

This guide provides a comprehensive framework for analyzing the degradation products of Butyl 2-(4-hydroxyphenoxy)propanoate. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, establish self-validating analytical systems, and compare the compound's stability profile with relevant alternatives.

Predicted Degradation Pathways: A Mechanistic Approach

The chemical structure of Butyl 2-(4-hydroxyphenoxy)propanoate—featuring a hydrolytically susceptible ester linkage and a phenol group prone to oxidation—dictates its primary degradation pathways. Understanding these vulnerabilities is the cornerstone of designing a robust analytical strategy.

  • Hydrolysis (Acidic and Basic): The ester bond is the most probable point of cleavage. Under both acidic and alkaline conditions, the molecule is expected to hydrolyze into 2-(4-hydroxyphenoxy)propanoic acid and n-butanol . This is a common degradation pathway for AOPP herbicides and related ester compounds.[3][4] The rate of hydrolysis is typically pH-dependent, often accelerating at both low and high pH extremes.[4]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Exposure to oxidative agents, such as peroxides or atmospheric oxygen catalyzed by metal ions, can lead to the formation of quinone-type structures and other oxidative coupling products.[2] This is a critical parameter to evaluate, as oxidative impurities can be highly reactive.

  • Photodegradation: While less predictable without experimental data, the aromatic ring suggests a potential for photodegradation upon exposure to UV light, which could lead to complex bond cleavages or rearrangements.

  • Thermal Degradation: High temperatures can provide the energy needed to accelerate hydrolysis and oxidation or potentially induce other degradation reactions.[5]

Below is a diagram illustrating the primary anticipated degradation pathways.

Parent Butyl 2-(4-hydroxyphenoxy)propanoate p1 Parent->p1 p2 Parent->p2 Acid 2-(4-hydroxyphenoxy)propanoic acid Alcohol n-Butanol Oxidized Oxidative Degradants (e.g., Quinones) p1->Acid  Hydrolysis  (Acid/Base) p1->Alcohol     p2->Oxidized  Oxidation  (e.g., H₂O₂)

Caption: Predicted primary degradation pathways for Butyl 2-(4-hydroxyphenoxy)propanoate.

Forced Degradation Studies: Proactively Identifying Liabilities

Forced degradation, or stress testing, is an essential tool used to rapidly generate potential degradation products, thereby providing insight into the intrinsic stability of a molecule.[6][7] These studies are fundamental to developing and validating a "stability-indicating" analytical method—a method proven to accurately measure the active ingredient without interference from its degradants.[6][8] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the relevant impurities.[5]

Experimental Protocol: Forced Degradation

1. Stock Solution Preparation:

  • Prepare a stock solution of Butyl 2-(4-hydroxyphenoxy)propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The choice of solvent is critical; it must fully dissolve the compound without causing degradation on its own.

2. Stress Conditions: (Perform each in parallel)

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.[7]

  • Thermal Degradation: Place a solid sample of the compound in a 70°C oven. Also, incubate 1 mL of the stock solution at 70°C.

  • Photostability: Expose the solid compound and the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Monitoring and Neutralization:

  • Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base (NaOH) or acid (HCl), respectively. This is crucial to prevent further degradation on the analytical column.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Control Samples:

  • An unstressed solution of the compound, diluted to the final concentration, must be analyzed alongside the stressed samples to serve as a time-zero reference.

The following diagram outlines the logical workflow for conducting these studies.

start Prepare 1 mg/mL Stock Solution acid Acid Stress (0.1 M HCl, 60°C) start->acid base Base Stress (0.1 M NaOH, RT) start->base oxide Oxidative Stress (3% H₂O₂, RT) start->oxide thermal Thermal Stress (70°C) start->thermal photo Photo Stress (ICH Q1B) start->photo sample Sample at Time Points acid->sample base->sample oxide->sample thermal->sample photo->sample neutralize Neutralize & Dilute sample->neutralize analyze Analyze via Stability- Indicating HPLC-UV/MS neutralize->analyze interpret Identify Degradants & Establish Pathways analyze->interpret

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies: Separation and Identification

A robust, stability-indicating analytical method is the core of any degradation study. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this type of analysis due to its high resolution and compatibility with various detectors.[9][10]

Protocol: Stability-Indicating HPLC-UV/MS Method
  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

    • Rationale: The DAD provides spectral data for all peaks, enabling peak purity assessment—a critical step in proving method specificity. The MS provides mass-to-charge ratio data, which is indispensable for the structural elucidation of unknown degradation products.[11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the parent ester and its primary degradants. The moderate polarity of the analytes makes this a logical and effective starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier (formic acid) suppresses the ionization of the phenolic hydroxyl group and any carboxylic acid degradants, leading to sharper, more symmetrical peaks.[10]

  • Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.

    • Rationale: A gradient is necessary to elute both the highly polar degradants (which come out early) and the more non-polar parent compound (which is retained longer) within a reasonable timeframe, while maintaining good peak shape and resolution.

  • Detection:

    • UV/DAD: Monitor at a wavelength where both the parent and expected degradants absorb (e.g., 225 nm and 275 nm).

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to ensure detection of all potential ionic species.

Comparison with Alternatives

To put the stability of Butyl 2-(4-hydroxyphenoxy)propanoate into context, it is useful to compare it with other compounds containing a hydroxyphenyl propionate moiety.

FeatureButyl 2-(4-hydroxyphenoxy)propanoateOctadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Antioxidant)Fenoxaprop-P-ethyl (Herbicide)
Structure Simple butyl ester of hydroxyphenoxy propionic acid.Hindered phenol with a long C18 alkyl chain.Contains an additional trifluoromethyl-pyridinyl oxy group.
Primary Function Chemical Intermediate[1][2]Polymer Antioxidant[12]Herbicide[3]
Key Stability Feature Unhindered phenol and simple ester linkage.Sterically hindered phenol group significantly reduces oxidative susceptibility.[12]The core structure is known to undergo hydrolysis.[3]
Primary Degradation Route Ester Hydrolysis to the parent acid and butanol. Susceptible to oxidation.Extremely stable to oxidation. The long alkyl chain makes it less volatile but still susceptible to extreme hydrolytic conditions.Ester Hydrolysis to fenoxaprop acid.[3]
Analytical Challenge Differentiating from other simple phenolic impurities.Low solubility in common HPLC mobile phases; high temperatures may be needed for analysis.Resolving the active isomer from other related impurities.

This comparison highlights how structural modifications, such as steric hindrance in the antioxidant, dramatically alter the stability profile. While our target compound is reactive, this is often a desired trait for a chemical intermediate designed for further synthesis.

Conclusion

The analysis of degradation products for Butyl 2-(4-hydroxyphenoxy)propanoate is a multi-faceted process that hinges on a predictive understanding of its chemical vulnerabilities. A well-designed forced degradation study is not merely a regulatory checkbox but a powerful scientific tool that informs the development of robust, specific, and trustworthy analytical methods.[7] By employing a logical workflow and state-of-the-art HPLC-UV/MS techniques, researchers can confidently identify and quantify degradation products, ensuring the quality and safety of downstream applications. This systematic approach provides the critical data needed to manage the stability of this versatile intermediate throughout its lifecycle.

References

  • Aburjai, T., & Natsheh, F. M. (2003). Plants Used in Cosmetics. Phytotherapy Research, 17(9), 987-1000. Available from: [Link]

  • European Commission. (2008). Review report for the active substance fenoxaprop-P. Available from: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5). Available from: [Link]

  • Pinto, M. I., Sontag, G., & Vale, C. (2012). Fate of the herbicide fenoxaprop-ethyl in a coastal environment. Marine pollution bulletin, 64(8), 1633–1640. Available from: [Link]

  • ResearchGate. (n.d.). The reported metabolic pathways of AOPPs by microorganisms. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6. Available from: [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of separation science, 30(18), 3268-3295. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Butyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven procedures for the safe and compliant disposal of Butyl 2-(4-hydroxyphenoxy)propanoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document is designed to provide direct, actionable intelligence to ensure that waste streams containing this specific propanoate ester are managed with the highest degree of scientific integrity and regulatory compliance.

Part 1: Foundational Principles—Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazard profile is paramount. Butyl 2-(4-hydroxyphenoxy)propanoate, while not extensively characterized in public literature, belongs to the family of phenolic esters. Its structure suggests specific potential hazards that inform its classification as a chemical waste.

1.1. Inherent Hazard Profile

Based on its chemical class, we must anticipate the following:

  • Skin and Eye Irritation: Phenolic compounds are known to cause skin irritation, and eye contact can lead to serious damage.[1][2] The ester functional group may modify this reactivity, but prudence dictates assuming irritant properties.

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.[1][3]

  • Environmental Toxicity: Phenolic compounds can be toxic to aquatic life. Therefore, release into sewer systems or waterways is strictly prohibited to prevent environmental contamination.[4][5]

1.2. Regulatory Waste Determination

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), every generator of chemical waste is legally required to determine if their waste is hazardous.[6][7] For Butyl 2-(4-hydroxyphenoxy)propanoate, the determination process is as follows:

  • Listed Wastes: This compound is not explicitly found on the EPA's "P-list" or "U-list" of acutely hazardous commercial chemical products.[8]

  • Characteristic Wastes: The waste must be evaluated for the four characteristics of hazardous waste:

    • Ignitability: Unlikely to be a significant hazard, but should not be stored near ignition sources.[9]

    • Corrosivity: Not expected to be corrosive.

    • Reactivity: Stable under normal conditions, but should be kept away from strong oxidizing agents.[10]

    • Toxicity: This is the most probable characteristic. Due to the phenolic moiety, it is best practice to manage this compound as a toxic hazardous waste.

Part 2: Operational Protocol—From Generation to Collection

This section outlines the step-by-step methodology for the safe handling, segregation, and temporary storage of Butyl 2-(4-hydroxyphenoxy)propanoate waste within the laboratory.

2.1. Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. When handling the compound or its waste, the following must be worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific breakthrough times.

  • Protective Clothing: A standard laboratory coat. Ensure skin is not exposed.

2.2. Waste Collection and Containment

The integrity of the disposal process begins with proper collection at the point of generation.

  • Select an Appropriate Container:

    • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

    • The container must have a secure, leak-proof screw-top cap.[4]

    • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of nearly empty containers.[11]

  • Label the Container Immediately:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[6]

    • The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE" .[12]

      • The full chemical name: "Butyl 2-(4-hydroxyphenoxy)propanoate". Avoid using formulas or abbreviations.[6][12]

      • If it is a mixture, list all components and their approximate percentages.[12]

      • The date waste was first added to the container (accumulation start date).[6]

      • The name and contact information of the Principal Investigator.[6]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[12][13] Leaving a funnel in the opening is a common but serious regulatory violation.[12]

ParameterSpecificationRationale
Waste Classification Hazardous Waste (Toxicity)Precautionary principle based on phenolic structure.
Container Type High-Density Polyethylene (HDPE) or other compatible plastic.Prevents chemical degradation and risk of breakage.[6][8]
Lid Type Screw-top, leak-proof.Ensures containment and prevents vapor release.[4]
Required Labeling "HAZARDOUS WASTE", full chemical name(s), percentages, dates.Compliance with EPA and OSHA regulations.[6][12]
PPE Safety Goggles, Nitrile Gloves, Lab Coat.Protects personnel from potential skin, eye, and respiratory exposure.[2][14]

2.3. Segregation and Satellite Accumulation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Store by Hazard Class: Store the Butyl 2-(4-hydroxyphenoxy)propanoate waste container with other organic wastes. It must be segregated from:

    • Acids

    • Bases

    • Oxidizing agents (e.g., nitric acid, peroxides)[15]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[4]

  • Designate a Satellite Accumulation Area (SAA): This is the designated location in the lab, at or near the point of waste generation, where the container is stored.[12][15]

    • The SAA must be under the control of the laboratory personnel.[12]

    • Federal regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons total).[8]

Part 3: Final Disposal and Emergency Planning

The final phase of disposal involves coordination with your institution's safety professionals and being prepared for unexpected events.

3.1. Prohibited Disposal Routes

Under no circumstances should Butyl 2-(4-hydroxyphenoxy)propanoate waste be disposed of via the following routes:

  • Sink/Sewer Disposal: This is strictly forbidden. The compound's potential environmental toxicity can harm aquatic ecosystems and interfere with wastewater treatment processes.[4][13]

  • Regular Trash: Disposing of chemical waste in the solid waste stream is illegal and poses a significant risk to sanitation workers and the environment.[4][6]

  • Evaporation: Allowing waste to evaporate in a fume hood is not an acceptable method of disposal.[16]

3.2. Approved Disposal Pathway

The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][12]

  • When the waste container is approximately 90% full, submit a chemical waste pickup request to your EHS office.[12]

  • Ensure all labeling is accurate and legible.

  • EHS personnel will transport the waste to a central accumulation area for final treatment and disposal in accordance with all federal, state, and local regulations.[17][18]

3.3. Empty Container Disposal

An empty container that once held Butyl 2-(4-hydroxyphenoxy)propanoate must also be managed carefully.

  • Thoroughly empty the container.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [13] Subsequent rinses may be permissible for sewer disposal, but consult your EHS office for specific guidance.

  • After rinsing and air-drying, obliterate or remove the hazardous waste label.[11][16] The container can then be disposed of in the appropriate solid waste stream (e.g., glass disposal box).

3.4. Spill Management

In the event of a spill, prompt and correct action is vital.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3]

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[1]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Storage cluster_2 Final Disposal gen Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Coat) gen->ppe Step 1 container Select & Label Compatible Container ppe->container Step 2 saa Place in Satellite Accumulation Area (SAA) container->saa segregate Segregate from Incompatibles (Acids, Oxidizers) saa->segregate contain Use Secondary Containment segregate->contain request Request EHS Pickup (when >90% full) contain->request pickup EHS Collects for Final Disposal request->pickup prohibit Prohibited Routes? (Sink, Trash) request->prohibit prohibit->pickup NO

Caption: Decision workflow for Butyl 2-(4-hydroxyphenoxy)propanoate disposal.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS.[Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. ICR Compliance.[Link]

  • How to Dispose of Chemical Waste. University of Nevada, Reno Environmental Health and Safety.[Link]

  • Evaluating Ethyl Propanoate as a Waste Treatment Agent. Patsnap Eureka.[Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA).[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.[Link]

  • Ethyl Propanoate: Interaction with Structural Materials. Patsnap Eureka.[Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. OSHA.com.[Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Vermont.[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.[Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]

  • Hazardous Waste Disposal Guide. Northwestern University.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.